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Endothelin-2 (human, canine)

Cat. No.: B612682
CAS No.: 123562-20-9
M. Wt: 2546.92
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Description

Overview of the Endothelin Family and Isoforms

The endothelin family consists of three structurally similar, 21-amino acid peptides: Endothelin-1 (B181129) (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3). prospecbio.com These peptides are known for their potent vasoconstrictive properties and are involved in maintaining vascular homeostasis. nih.govqyaobio.com Overexpression of endothelins can contribute to conditions such as hypertension and heart disease. prospecbio.comqyaobio.com The biological effects of endothelins are mediated through two G protein-coupled receptors: the Endothelin A receptor (ETA) and the Endothelin B receptor (ETB). guidetopharmacology.org

All three human endothelin isoforms are 21-amino acid peptides characterized by two intramolecular disulfide bonds. nih.govportlandpress.com ET-2 shares the closest structural resemblance to ET-1, differing by only two amino acids. portlandpress.comaacrjournals.org Specifically, Tryptophan (Trp) and Leucine (Leu) at positions 6 and 7 in ET-2 replace Leucine (Leu) and Methionine (Met) found in ET-1. nih.gov In contrast, ET-3 has six amino acid differences when compared to ET-1. portlandpress.comcdnsciencepub.com The amino acid sequence for human and canine ET-2 is identical. qyaobio.comnih.gov

Despite the high degree of structural similarity, these isoforms exhibit different affinities for the two endothelin receptors. ET-1 and ET-2 bind to both ETA and ETB receptors with similarly high affinity. nih.gov ET-3, however, shows a significantly lower affinity for the ETA receptor compared to ET-1 and ET-2, while binding to the ETB receptor with similar affinity to the other two isoforms. nih.govahajournals.org

Table 1: Amino Acid Sequence Comparison of Human Endothelin Isoforms

Position 1 2 3 4 5 6 7 8 9 10 11 12 13 14 15 16 17 18 19 20 21
ET-1 Cys Ser Cys Ser Ser Leu Met Asp Lys Glu Cys Val Tyr Phe Cys His Leu Asp Ile Ile Trp
ET-2 Cys Ser Cys Ser Ser Trp Leu Asp Lys Glu Cys Val Tyr Phe Cys His Leu Asp Ile Ile Trp
ET-3 Cys Thr Cys Phe Thr Tyr Lys Asp Lys Glu Cys Val Tyr Tyr Cys His Leu Asp Ile Ile Trp

Differences from ET-1 are shown in bold.

The journey to discovering the endothelin family began with the identification of a potent vasoconstrictor peptide from the supernatant of cultured endothelial cells. nih.gov This peptide, named endothelin, was first isolated and sequenced in 1988 by Yanagisawa and colleagues. nih.gov A year later, in 1989, the same research group identified the genes encoding two other members of the family, which were subsequently named Endothelin-2 and Endothelin-3, leading to the original peptide being renamed Endothelin-1. nih.gov

Structural Similarities and Differences of ET-2 with ET-1 and ET-3 (human)

Significance and Research Rationale for Endothelin-2

While the discovery of ET-2 occurred soon after ET-1, it has historically received less research attention. However, recent findings have underscored its unique and important biological roles, sparking renewed interest in this particular isoform.

Historically, research on the endothelin system has predominantly focused on ET-1. nih.gov This is largely because ET-1 is the most abundant isoform and was initially assumed to be the primary player in the cardiovascular system. nih.govwikipedia.org The high structural and pharmacological similarity between ET-1 and ET-2 led to the assumption that their functions would be largely redundant. nih.gov Consequently, ET-2 was often overlooked in studies, with ET-1 being the more convenient and readily studied isoform. wikipedia.org

Recent research has begun to challenge the assumption of functional redundancy between ET-1 and ET-2. nih.gov Evidence is mounting for distinct and crucial roles for ET-2 in various physiological and pathophysiological processes. Studies have implicated ET-2 in ovarian physiology, heart failure, immunology, and cancer. nih.govechelon-inc.com For instance, ET-2-mediated contraction is thought to be a critical signal for ovulation. nih.gov Furthermore, knockout mice lacking the gene for ET-2 exhibit a unique and severe phenotype, including growth retardation and early mortality, which is not observed in ET-1 or ET-3 knockout models. wikipedia.orgjci.org These findings strongly suggest that ET-2 has non-overlapping functions and operates through a distinct pathway that warrants further investigation. nih.gov

Properties

CAS No.

123562-20-9

Molecular Formula

C₁₁₅H₁₆₀N₂₆O₃₂S₄

Molecular Weight

2546.92

sequence

One Letter Code: CSCSSWLDKECVYFCHLDIIW (Disulfide bridge: Cys1-Cys15, Cys3-Cys11)

Synonyms

Endothelin-2 (human, canine);  Human endothelin-2

Origin of Product

United States

Ii. Molecular Biology and Biosynthesis of Endothelin 2

Gene Structure and Expression (EDN2)

The gene encoding endothelin-2, designated as EDN2, is responsible for the production of the preproendothelin-2 precursor protein. nih.gov This precursor undergoes subsequent enzymatic cleavage to yield the mature, biologically active ET-2 peptide. nih.gov

Chromosomal Location (Human and Mouse)

The EDN2 gene has been mapped to specific chromosomal locations in both humans and mice, highlighting its conserved nature across species. In humans, the EDN2 gene is located on chromosome 1 at band p34.2. wikipedia.orggenecards.org For the mouse, the orthologous gene, Edn2, is found on chromosome 4. wikipedia.orgjax.org

SpeciesGeneChromosomeBand
HumanEDN21p34.2 wikipedia.orggenecards.org
MouseEdn244 D2.1 wikipedia.orgjax.org

Gene Transcription and Regulation

The expression of the EDN2 gene is a highly regulated process, influenced by a variety of stimuli and signaling molecules. This tight transcriptional control ensures that ET-2 is produced in a specific temporal and spatial manner to carry out its functions. nih.gov

Hypoxia, or low oxygen tension, is a significant inducer of EDN2 gene expression. cdnsciencepub.comnih.gov This induction is mediated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govbioscientifica.com Under hypoxic conditions, HIF-1α protein levels rise, leading to the increased transcription of EDN2. bioscientifica.comaacrjournals.org The promoter region of the Edn2 gene contains a hypoxia response element (HRE), which facilitates this HIF-1-dependent upregulation. nih.gov Studies have shown that in granulosa cells, hypoxia or treatment with a hypoxia-mimicking agent like cobalt chloride leads to a simultaneous increase in both HIF-1α protein and EDN2 mRNA. oup.comnih.govbioscientifica.com Furthermore, the knockdown of HIF-1α abolishes this hypoxia-induced EDN2 expression. bioscientifica.comnih.gov This mechanism is particularly relevant in rapidly growing tissues that experience hypoxia, such as in the formation of the corpus luteum and in tumors. nih.govbioscientifica.com

The progesterone (B1679170) receptor plays a critical role in regulating EDN2 expression, particularly in the context of ovulation. nih.govillinois.edu The luteinizing hormone (LH) surge triggers an increase in progesterone, which in turn activates the progesterone receptor, leading to the transient and dramatic induction of EDN2 mRNA in the granulosa cells of periovulatory follicles. nih.govnih.gov This induction is absent in mice lacking the progesterone receptor gene, confirming the essential role of this receptor in EDN2 expression during the ovulatory process. nih.gov This suggests that ET-2 is a key downstream mediator of progesterone's effects on follicular rupture. nih.govoup.com

Tumor necrosis factor-alpha (TNF-α) and the cyclic AMP (cAMP) signaling pathway are also known to stimulate EDN2 synthesis. nih.govnih.gov In human renal adenocarcinoma cells, both TNF-α and agents that increase intracellular cAMP levels, such as forskolin (B1673556) and dibutyryl cAMP, cause a concentration-dependent increase in ET-2 production and preproET-2 mRNA levels. nih.govnih.gov These two pathways appear to act independently, as their combination results in a greater increase in ET-2 production than either agent alone. nih.gov The effect of TNF-α is mediated through the type-1 TNF receptor. nih.gov The cAMP pathway's involvement suggests a role for G-protein coupled receptor signaling in the regulation of EDN2 expression. frontiersin.orgphysiology.org

The transcription factor RUNX1 has been implicated in the regulation of EDN2 expression. nih.gov A promoter analysis of the murine Edn2 gene, combined with ovarian microarray data, has led to the hypothesis that RUNX1 regulates Edn2 expression within the ovary during ovulation. nih.gov RUNX1 is a master regulator of hematopoiesis and is involved in the differentiation of various cell lineages. nih.govmdpi.com While the direct binding of RUNX1 to the EDN2 promoter and its functional consequences are still under investigation, these findings suggest a potential link between developmental and cell fate determination pathways and the regulation of this potent vasoactive peptide. nih.govlife-science-alliance.org

miR-210 and Target Genes (e.g., GPD1L, SDHD)

MicroRNA-210 (miR-210), a key regulator in cellular responses to hypoxia, plays a significant role in the expression of Endothelin-2 (EDN2). bioscientifica.com In human granulosa-lutein cells, miR-210 is a direct transcriptional target of hypoxia-inducible factor 1-alpha (HIF-1α). nih.govnih.gov The upregulation of HIF-1α, either through hypoxic conditions or cAMP signaling, leads to increased transcription of both miR-210 and EDN2. bioscientifica.com

A crucial aspect of this regulation involves a feed-forward loop that sustains EDN2 expression. researchgate.net miR-210 directly targets and downregulates the expression of glycerol-3-phosphate dehydrogenase 1-like (GPD1L) and succinate (B1194679) dehydrogenase complex subunit D (SDHD). bioscientifica.comnih.gov These two genes are involved in the destabilization of HIF-1α. nih.gov GPD1L promotes the hydroxylation of HIF-1α, leading to its degradation, while reduced SDHD levels can also destabilize HIF-1α. bioscientifica.comnih.gov By suppressing GPD1L and SDHD, miR-210 stabilizes HIF-1α protein levels. This stabilized HIF-1α can then further enhance the transcription of both miR-210 and EDN2, creating a positive feedback mechanism. bioscientifica.comresearchgate.net

Experimental evidence supports this regulatory pathway. In cultured human granulosa-lutein cells, elevating miR-210 levels through mimics or hypoxic conditions resulted in increased EDN2 expression. bioscientifica.comnih.gov Conversely, inhibiting miR-210 led to a decrease in EDN2 levels, even under hypoxic conditions, highlighting the critical role of miR-210 in this process. bioscientifica.comhuji.ac.il Furthermore, the inhibition of miR-210 has been shown to significantly increase the expression of its target genes, GPD1L and SDHD. bioscientifica.com Studies in granulosa-lutein cells from women with Polycystic Ovary Syndrome (PCOS) have shown reduced levels of HIF-1α, miR-210, and EDN2, with a concurrent increase in GPD1L and SDHD, suggesting a disruption in this hypoxic signaling pathway may contribute to ovulatory defects. nih.govresearchgate.net

Table 1: Impact of miR-210 Manipulation on Gene Expression in Human Granulosa-Lutein Cells

ManipulationEffect on GPD1L ExpressionEffect on SDHD ExpressionEffect on EDN2 Expression
miR-210 mimic Decreased nih.govNot specifiedIncreased (2-fold) nih.govhuji.ac.il
miR-210 inhibitor Increased (1.5-fold) bioscientifica.comIncreased (2-fold) bioscientifica.comDecreased bioscientifica.comnih.govhuji.ac.il
Hypoxia (induces miR-210) Decreased nih.govNot specifiedIncreased bioscientifica.comnih.gov

Precursor Processing and Maturation

The biosynthesis of the biologically active 21-amino acid Endothelin-2 (ET-2) peptide is a multi-step process involving the sequential cleavage of a larger precursor protein. This pathway is analogous to the synthesis of other endothelin isoforms. nih.govbioscientifica.com

Preproendothelin-2 Synthesis (prepro-EDN2)

The initial step in ET-2 biosynthesis is the transcription and translation of the EDN2 gene to produce preproendothelin-2 (prepro-ET-2). bioscientifica.comnih.gov In humans and canines, the open reading frame of the EDN2 gene encodes a 178-residue polypeptide. jst.go.jp The murine equivalent, known as vasoactive intestinal contractor (VIC), is synthesized from a 175-residue precursor protein, preproVIC. nih.gov This initial precursor contains a signal sequence that directs it to the endoplasmic reticulum. bioscientifica.comresearchgate.net Following the removal of this signal peptide, the resulting proendothelin-2 is then transported to the Golgi apparatus for further processing. bioscientifica.com

Furin-like Peptidase Cleavage to Big Endothelin-2

Within the Golgi apparatus, proendothelin-2 undergoes cleavage by a furin-like proprotein convertase. nih.govbioscientifica.comjci.orgbiologists.com This enzymatic action removes a C-terminal fragment, converting proendothelin-2 into a biologically inactive intermediate known as Big Endothelin-2 (Big ET-2). nih.govresearchgate.net Big ET-2 is a 38-amino acid peptide in canines and a 37-amino acid peptide in humans. nih.govjst.go.jp The murine Big VIC is also a 38-amino acid peptide. nih.gov

Endothelin Converting Enzyme (ECE) Activity (ECE-1, ECE-2)

The final and rate-limiting step in the production of mature, biologically active ET-2 is the conversion of Big ET-2 by a specific class of membrane-bound zinc metalloproteases called endothelin-converting enzymes (ECEs). nih.govjci.orgbiologists.comportlandpress.com These enzymes cleave Big ET-2 at the Trp21-Val22 bond to yield the final 21-amino acid ET-2 peptide. nih.govnih.gov Two primary isoforms of ECE have been identified: ECE-1 and ECE-2. jci.org Both are type II integral membrane proteins capable of processing big endothelins. jci.org While both enzymes can convert all three big endothelin isoforms, they exhibit different optimal pH conditions and sensitivities to inhibitors. jci.orgahajournals.org ECE-1 functions optimally at a neutral pH (around 6.8-7.0), whereas ECE-2 is more active in acidic environments (pH optimum ~5.5). nih.govjci.orgahajournals.org This suggests that ECE-1 is primarily active at the cell surface, while ECE-2 functions within intracellular compartments like secretory vesicles. ahajournals.orgnih.gov

Four distinct isoforms of human ECE-1 have been identified (ECE-1a, ECE-1b, ECE-1c, and ECE-1d), which arise from alternative promoters of a single gene and differ only in their N-terminal cytoplasmic domains. portlandpress.comnih.govnih.gov These isoforms exhibit distinct subcellular localizations. ECE-1a and ECE-1c are primarily found at the cell surface, while ECE-1b and ECE-1d are located intracellularly, with ECE-1b in late endosomes and ECE-1d in recycling endosomes. nih.govpnas.org Despite these differences in localization, all three tested isoforms (ECE-1a, -1b, and -1c) have been shown to process Big ET-2, although less efficiently than Big ET-1. nih.gov They display similar relative velocities for cleaving the big endothelin isoforms. portlandpress.comnih.gov

Both ECE-1 and ECE-2 are less efficient at converting Big ET-2 to mature ET-2 compared to their conversion of Big ET-1. nih.gov In vitro studies have demonstrated that the conversion efficiency of Big ET-2 by both ECE-1 and ECE-2 is approximately 10% of that for Big ET-1. nih.govresearchgate.net Similarly, another study found that the three ECE-1 isoforms (a, b, and c) cleave Big ET-2 and Big ET-3 with a relative velocity that is about one-tenth of that for Big ET-1. portlandpress.comnih.gov This lower conversion efficiency might contribute to the higher circulating levels of Big ET-2 compared to Big ET-1 observed in human plasma. nih.gov

Table 2: Characteristics of Endothelin-Converting Enzymes in ET-2 Processing

EnzymeOptimal pHSubcellular LocalizationRelative Conversion Efficiency (Big ET-1:Big ET-2)
ECE-1 Neutral (~6.8-7.0) nih.govjci.orgPrimarily cell surface (ECE-1a, ECE-1c), Intracellular (ECE-1b, ECE-1d) nih.govnih.govpnas.org~1.0 : 0.1 portlandpress.comnih.govresearchgate.net
ECE-2 Acidic (~5.5) nih.govjci.orgahajournals.orgIntracellular vesicles ahajournals.orgnih.gov~1.0 : 0.1 nih.govresearchgate.net
Isoforms of ECE-1 (ECE-1a, ECE-1b, ECE-1c) and ET-2 Processing

Alternative Processing Pathways (e.g., Chymases, Non-ECE Metalloproteases)

While Endothelin-Converting Enzymes (ECEs) represent the classical pathway for the generation of mature endothelins, significant evidence points to the existence of alternative processing pathways for big Endothelin-2 (big ET-2). ahajournals.orgahajournals.orgnih.gov These alternative routes are crucial, as demonstrated by the detection of mature endothelins in double-knockout mice lacking both ECE-1 and ECE-2. nih.govcore.ac.uk These pathways involve different classes of proteases, including chymases and other non-ECE metalloproteases. ahajournals.orgwalshmedicalmedia.com

Chymases

Chymase, a serine protease found in the mast cells of blood vessel walls, represents a key alternative pathway for big ET-2 processing. nih.govaai.org Unlike ECEs, which typically cleave the Trp21-Val22 bond to produce the 21-amino acid mature peptide, chymase acts on a different site. nih.govnih.gov

Mechanism of Action : Purified human and monkey chymases have been shown to selectively cleave the Tyr31-Gly32 peptide bond of big ET-2. walshmedicalmedia.comaai.orgnih.gov This cleavage does not yield the conventional 21-amino acid ET-2, but rather a longer, 31-amino acid peptide known as ET-2(1-31). aai.orgnih.govoup.com

Biological Activity of ET-2(1-31) : The resulting ET-2(1-31) is not an inactive byproduct. Studies on isolated monkey and rat tracheas have demonstrated that ET-2(1-31) is a potent constrictor, with a potency similar to or even stronger than that of the standard ET-2(1-21). nih.govoup.com The contractile response induced by big ET-2 in monkey trachea was found to be predominantly dependent on its conversion to ET-2(1-31) by chymase, as the response was significantly suppressed by a chymase inhibitor (chymostatin). nih.gov

Further Processing : The ET-2(1-31) intermediate can be subsequently converted to the mature 21-amino acid ET-2, although the exact mechanism and the enzymes involved in this final step are not yet fully characterized. nih.govnih.gov Neutral endopeptidase (NEP) has been suggested to be involved in the final production of ET-1 from ET-1(1-31), indicating a possible similar role for ET-2. researchgate.net

Non-ECE Metalloproteases

In addition to chymases, other metalloproteases distinct from ECE-1 and ECE-2 have been implicated in the processing of big endothelins. ahajournals.org While much of the research has focused on big ET-1, these pathways are considered relevant for big ET-2 as well. walshmedicalmedia.com For instance, matrix metalloproteinase-2 (MMP-2) has been suggested to be involved in producing ET intermediates. researchgate.net However, specific studies detailing the direct conversion of big ET-2 by these non-ECE metalloproteases are less common than those for the chymase pathway.

Circulating Levels of Big ET-2 and Mature ET-2 (Human)

In healthy humans, both the precursor, big ET-2, and the mature ET-2 peptide circulate in the plasma, although their concentrations differ significantly from each other and from the more-studied ET-1. nih.govbjbms.org

Big ET-2 : The inactive precursor, big ET-2, is found in human plasma at levels that are notably higher than those of big ET-1. nih.gov

Mature ET-2 : Conversely, the concentration of the mature, active ET-2 peptide is considerably lower than that of mature ET-1. nih.gov The typical plasma level of mature ET-2 is approximately 0.9 pmol/L, which is about one-fifth the concentration of mature ET-1. nih.gov In general, plasma concentrations of endothelins in healthy individuals range from 0.3 to 3 pg/ml. bjbms.org

In certain pathological conditions, these circulating levels can be dramatically altered. In patients with end-stage renal disease undergoing hemodialysis, the plasma levels of both big ET-2 and mature ET-2 are markedly elevated compared to healthy individuals. researchgate.netnih.gov One study found that plasma big ET-2 levels were increased by as much as six-fold in these patients. nih.gov This significant increase in the precursor form, compared to a more moderate rise in the active peptide, may suggest a decrease in the activity of endothelin-converting enzymes in this condition. researchgate.netnih.gov

Circulating Plasma Levels of Endothelin-2 and its Precursor in Humans
CompoundConditionReported Concentration / ChangeSource
Mature ET-2Healthy~0.9 pmol/L nih.gov
Big ET-2HealthyHigher concentration than Big ET-1 nih.gov
Big ET-2End-Stage Renal Disease~6-fold increase vs. healthy nih.gov
Mature ET-2End-Stage Renal DiseaseMarkedly elevated vs. healthy researchgate.netnih.gov

Degradation Pathways of Endothelin-2

The potent biological activity of Endothelin-2 necessitates tightly regulated mechanisms for its clearance and degradation. The half-life of endothelins in plasma is very short. bjbms.org Two primary mechanisms are responsible for the degradation and termination of ET-2 signaling: receptor-mediated clearance and enzymatic degradation. portlandpress.com

Receptor-Mediated Clearance

A significant pathway for the removal of circulating endothelins is mediated by the Endothelin B (ETB) receptor. portlandpress.comcas.cz Upon binding of ET-2 to the ETB receptor, the entire ligand-receptor complex is internalized into the cell. portlandpress.com Following internalization, the complex is targeted to lysosomes, where the peptide is degraded by lysosomal enzymes. portlandpress.comcas.cz This process not only terminates the signal but also serves as a primary clearance mechanism, with pulmonary uptake, which is rich in ETB receptors, accounting for the elimination of about 90% of circulating endothelin. bjbms.org

Enzymatic Degradation

Extracellular enzymes also play a crucial role in inactivating ET-2 by direct cleavage.

Neutral Endopeptidase (NEP) : NEP (also known as neprilysin) is a key extracellular peptidase that degrades and inactivates endothelins directly. researchgate.netportlandpress.com It is a zinc metalloprotease, sharing structural and functional similarities with ECEs. walshmedicalmedia.com The dual ECE/NEP inhibitor SLV-306 (daglutril), for example, targets both the synthesis and degradation pathways of endothelins. nih.gov

Endothelin-Converting Enzymes (ECEs) : While primarily known for synthesizing mature endothelins, ECEs, particularly ECE-1 and ECE-2, have also been shown to possess degradative capabilities for various peptides. researchgate.netnih.govnih.gov ECEs can degrade amyloid-β peptide within the endosomal/lysosomal pathway. cas.cznih.govnih.gov Although their primary role is anabolic for ET-2, their catabolic activity towards other peptides suggests a potential, albeit less defined, role in endothelin degradation under specific cellular conditions. ECE-2, with its acidic pH optimum, is active in intracellular compartments like endosomes and lysosomes, where peptide degradation occurs. ahajournals.orgnih.govingentaconnect.combenthamdirect.com

The kidneys are also a major site for the clearance of the remaining circulating endothelins not cleared by the lungs. bjbms.org

Iii. Endothelin 2 Receptor Interactions and Signaling

Endothelin Receptor Subtypes (ETR)

The actions of endothelin-2, in both humans and canines, are mediated by two primary G protein-coupled receptor subtypes: the Endothelin A Receptor (ETR-A or EDNRA) and the Endothelin B Receptor (ETR-B or EDNRB). aacrjournals.orgnih.gov These receptors share approximately 60% sequence similarity and belong to the class A family of G protein-coupled receptors (GPCRs). biorxiv.org

The Endothelin A receptor (ETR-A) is predominantly found on vascular smooth muscle cells. ahajournals.orgrpsg.org.uk Its activation is primarily linked to vasoconstriction. ahajournals.orgwikipedia.org In humans, the ETR-A is a protein of 427 amino acids. nih.gov The binding of endothelin peptides to ETR-A leads to an increase in intracellular calcium, which in turn causes smooth muscle contraction and a subsequent rise in blood pressure. wikipedia.orgcvpharmacology.com ETR-A displays a higher affinity for endothelin-1 (B181129) (ET-1) and endothelin-2 (ET-2) compared to endothelin-3 (ET-3). rpsg.org.uknih.gov This receptor subtype is also implicated in cellular proliferation. rpsg.org.uk

The Endothelin B receptor (ETR-B) is expressed on various cell types, including endothelial cells and smooth muscle cells. nih.govahajournals.org Unlike ETR-A, the activation of ETR-B on endothelial cells typically leads to vasodilation. nih.govwikipedia.org This is achieved through the release of nitric oxide and prostacyclin. ahajournals.orgrpsg.org.uk However, ETR-B receptors on vascular smooth muscle can also mediate vasoconstriction. ahajournals.orgahajournals.org ETR-B binds all three endothelin isopeptides (ET-1, ET-2, and ET-3) with similar high affinity. nih.govrpsg.org.uk This receptor is also involved in clearing circulating endothelins from the bloodstream. nih.gov

Endothelin-2 demonstrates a high binding affinity for both ETR-A and ETR-B, similar to that of ET-1. nih.govrndsystems.com This lack of significant selectivity means that ET-2 can activate both receptor subtypes. The rank order of potency for the ETR-A is generally considered to be ET-1 = ET-2 >> ET-3. nih.gov For the ETR-B, the rank order of potency is ET-1 = ET-2 = ET-3. nih.gov This indicates that while ETR-A can differentiate between the endothelin isoforms, ETR-B binds them all with roughly equal affinity. rpsg.org.uk Studies have shown that ET-2 binds to both ETR-A and ETR-B with high affinity, leading to the activation of downstream signaling pathways. nih.gov

Receptor SubtypeLigand Binding ProfilePrimary Location (Vascular)Primary Vascular Function
ETR-A High affinity for ET-1 and ET-2; lower affinity for ET-3. rpsg.org.uknih.govVascular Smooth Muscle Cells. ahajournals.orgrpsg.org.ukVasoconstriction. ahajournals.orgwikipedia.org
ETR-B High and equal affinity for ET-1, ET-2, and ET-3. nih.govrpsg.org.ukEndothelial Cells, Vascular Smooth Muscle Cells. nih.govahajournals.orgVasodilation (endothelial), Vasoconstriction (smooth muscle). ahajournals.orgwikipedia.org

Endothelin B Receptor (ETR-B/EDNRB)

Receptor Structure and Coupling Mechanisms

The endothelin receptors are integral membrane proteins that span the cell membrane seven times. oup.com This seven-transmembrane helical structure is a hallmark of the G protein-coupled receptor (GPCR) superfamily. nih.govfrontiersin.org

Both ETR-A and ETR-B are classic examples of G protein-coupled receptors. nih.govnih.govjst.go.jp Upon binding of an agonist like ET-2, the receptor undergoes a conformational change that allows it to interact with and activate intracellular heterotrimeric G proteins. nih.govfrontiersin.org This activation initiates a cascade of intracellular signaling events. jst.go.jp The signal is transmitted across the cell membrane, leading to the generation of second messengers that ultimately produce a physiological response. frontiersin.org

Endothelin receptors are known for their ability to couple to multiple types of G proteins, a phenomenon sometimes referred to as promiscuous coupling. nih.govoup.com This allows for a diverse range of cellular responses depending on the specific G proteins activated.

Gq: Both ETR-A and ETR-B couple to Gq proteins. nih.govbiorxiv.org Activation of Gq leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org IP3 stimulates the release of calcium from intracellular stores, a key step in vasoconstriction. cvpharmacology.com

Gs: There is evidence to suggest that ETR-B can also couple to Gs proteins. biorxiv.org Activation of Gs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. frontiersin.org However, some recent studies suggest that ETR-B may not couple efficiently to Gs. biorxiv.org

Gi: ETR-B has been shown to couple to Gi proteins. oup.combiorxiv.org Activation of Gi inhibits adenylyl cyclase, leading to a decrease in cAMP levels. frontiersin.org In astrocytes, ETR-B stimulation of a Gi signaling pathway inhibits intercellular communication. oup.com

The ability of endothelin receptors, particularly ETR-B, to couple to different G protein subtypes highlights the complexity of endothelin signaling and allows for a fine-tuning of the physiological response to ET-2. oup.combiorxiv.org

G Protein SubtypeAssociated Endothelin Receptor(s)Primary Signaling Pathway
Gq ETR-A, ETR-B. nih.govbiorxiv.orgActivates Phospholipase C (PLC), leading to increased IP3 and intracellular calcium. cvpharmacology.comfrontiersin.org
Gs Primarily ETR-B (some conflicting evidence). biorxiv.orgActivates Adenylyl Cyclase, leading to increased cAMP. frontiersin.org
Gi ETR-B. oup.combiorxiv.orgInhibits Adenylyl Cyclase, leading to decreased cAMP. frontiersin.org

G Protein-Coupled Receptor (GPCR) Nature

Intracellular Signal Transduction Pathways

Upon receptor binding, ET-2 triggers a variety of intracellular signaling cascades, leading to a range of cellular activities. These pathways are crucial for mediating the biological functions of ET-2.

The activation of phospholipases is a key event in endothelin-induced signal transduction. physiology.org Endothelins can stimulate the activity of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two important second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). physiology.orgnih.gov IP3 is responsible for the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.govahajournals.org

Furthermore, endothelin signaling can involve the activation of phospholipase A2 (PLA2) and phospholipase D (PLD). nih.govedpsciences.org PLA2 activation leads to the release of arachidonic acid, a precursor for the synthesis of eicosanoids, which are potent inflammatory mediators. nih.gov PLD catalyzes the hydrolysis of phospholipids (B1166683) to produce phosphatidic acid (PA), which can also act as a second messenger and contribute to the sustained activation of PKC. nih.govnih.gov While these phospholipases are activated during endothelin signaling, some research suggests their roles may be more modulatory rather than essential for certain cellular processes like exocytosis. nih.govscite.ai

Table 1: Key Phospholipases in Endothelin-2 Signaling

Phospholipase Primary Substrate Key Products Downstream Effects
Phospholipase C (PLC) Phosphatidylinositol 4,5-bisphosphate (PIP2) Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) Intracellular calcium release, Protein Kinase C activation
Phospholipase A2 (PLA2) Membrane phospholipids Arachidonic Acid Eicosanoid synthesis, Inflammation

| Phospholipase D (PLD) | Phospholipids (e.g., Phosphatidylcholine) | Phosphatidic Acid (PA) | Sustained Protein Kinase C activation |

A central consequence of phospholipase activation by endothelin is the activation of cytosolic protein kinases, most notably Protein Kinase C (PKC). capes.gov.br The diacylglycerol (DAG) produced by PLC activity is a primary activator of PKC. ahajournals.org Upon activation, PKC translocates from the cytosol to the cell membrane and phosphorylates a wide array of substrate proteins, thereby regulating their activity and influencing processes such as cell growth, differentiation, and contraction. capes.gov.brd-nb.info Studies have shown that endothelin can induce a sustained increase in membrane-associated PKC activity. capes.gov.br Furthermore, specific isoforms of PKC may be selectively activated by endothelin, as seen with the translocation of PKC-ε in atrial tumor myocytes, which plays a role in the endothelin-dependent increase in cytosolic calcium. ahajournals.org

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and is a key target of Endothelin-2 signaling. aacrjournals.org Specifically, ET-2 has been shown to activate the MEK1/2 and p42/p44 MAPK (also known as ERK1/2) pathway. aacrjournals.orgnih.gov This activation is crucial for processes such as breast tumor cell chemotaxis. aacrjournals.org

Upon stimulation by ET-2, MEK1/2 (MAPK kinase) is activated, which in turn phosphorylates and activates p42/p44 MAPK. aacrjournals.orgpnas.orgembopress.org Activated p42/p44 MAPK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression. embopress.org Research in breast carcinoma cells has demonstrated that ET-2 induces a transient activation of p42 and p44 MAPK, with maximal phosphorylation occurring between 1 and 5 hours after stimulation. aacrjournals.org Importantly, this signaling does not appear to involve the stress-activated p38 or SAPK/JNK pathways. aacrjournals.org The activation of the p42/p44 MAPK pathway by ET-2 can be inhibited by MEK1/2 antagonists, confirming the upstream role of MEK1/2 in this process. aacrjournals.org

Table 2: Components of the ET-2-Activated MAPK Pathway

Component Full Name Role in Pathway
MEK1/2 Mitogen-activated protein kinase kinase 1/2 Dual-specificity protein kinases that phosphorylate and activate p42/p44 MAPK. pnas.org

| p42/p44 MAPK | Mitogen-activated protein kinase (Erk2/Erk1) | Phosphorylates a variety of cytoplasmic and nuclear substrates, including transcription factors, to regulate cellular processes. embopress.org |

A hallmark of endothelin signaling is the regulation of intracellular calcium ion ([Ca2+]i) concentration. physiology.orgnih.gov ET-2, similar to ET-1, triggers a rapid and often transient increase in [Ca2+]i. nih.govahajournals.org This elevation in calcium is a consequence of both the release of calcium from intracellular stores, such as the sarcoplasmic reticulum, and the influx of extracellular calcium. ahajournals.orgaacrjournals.org

The release from internal stores is primarily mediated by inositol 1,4,5-trisphosphate (IP3), a product of phospholipase C activation. physiology.org The influx of extracellular calcium is also a critical component of the signaling cascade. aacrjournals.org In some cell types, the ET-2-induced increase in [Ca2+]i manifests as oscillations, and the frequency of these oscillations can correlate with the extent of the physiological response, such as smooth muscle contraction. physiology.org The regulation of [Ca2+]i by endothelin is complex and can be influenced by other signaling molecules and the specific cell type. For instance, in hypertrophied hearts, endothelin receptor antagonism has been shown to reverse abnormalities in Ca2+ handling. nih.gov

The interaction between endothelin-2 and nitric oxide (NO) signaling pathways is multifaceted and can be both synergistic and antagonistic depending on the context. NO is a critical signaling molecule involved in vasodilation, among other functions. nih.govplos.org Some studies suggest that ET-2, through activation of the ETB receptor, can stimulate the production of NO, which may contribute to localized vasodilation. wikipedia.org This NO-mediated vasodilation can counteract the potent vasoconstrictor effects of endothelins.

Conversely, NO can also act as a physiological brake on endothelin signaling. nih.gov Nitric oxide donors have been shown to reduce the amplitude of endothelin-induced calcium responses and accelerate the recovery of intracellular calcium levels. nih.gov This termination of the endothelin signal by NO can occur through mechanisms that include the displacement of endothelin from its receptor and interference with post-receptor signaling pathways for calcium mobilization. nih.gov Furthermore, a disturbed equilibrium between NO and endothelin levels has been implicated in the pathology of certain skin tumors. nih.gov

Iv. Physiological and Pathophysiological Roles of Endothelin 2

Reproductive System Physiology

Within the reproductive system, EDN2 is a key local regulator of ovarian function, involved in multiple cyclical events from follicular development to ovulation. nih.govresearchgate.net

EDN2 is integral to ovarian physiology, with its expression and action being tightly regulated throughout the ovarian cycle. researchgate.netnih.gov

The process of ovulation, which involves the rupture of a mature ovarian follicle to release an oocyte, is a complex event orchestrated by a surge in Luteinizing Hormone (LH). wikipedia.orgnih.gov EDN2 has been identified as a critical, last-minute trigger in this process, facilitating the physical rupture of the follicle. nih.govoup.com

Ovarian Physiology

Role in Ovulation and Follicular Rupture
Granulosa Cell Expression and Temporal/Spatial Regulation

The expression of EDN2 within the ovary is highly specific in both its timing and location. nih.gov It is transiently and exclusively synthesized by the granulosa cells of mature, preovulatory follicles. wikipedia.orgnih.gov This expression is not continuous but occurs in a sharp peak immediately before ovulation. nih.govwikipedia.org Studies in mice have shown a surge in EDN2 approximately two hours prior to follicular rupture. wikipedia.org This transient expression pattern has been confirmed across multiple studies and species, highlighting its critical role as a precisely timed signal for ovulation. nih.gov

The regulation of EDN2 expression is complex, involving hormonal and local signaling pathways. The LH surge is a primary trigger for EDN2 production. nih.gov This hormonal cue initiates a cascade of events within the granulosa cells, leading to the transcription of the EDN2 gene. bioscientifica.com The progesterone (B1679170) receptor (PGR), which is itself induced by the LH surge, plays an essential role in mediating this effect. oup.comnih.gov Studies have shown that in the absence of functional PGR, the induction of EDN2 is blocked, preventing ovulation. oup.comnih.gov

Furthermore, local factors within the follicle, such as hypoxia (low oxygen levels), are also implicated in the regulation of EDN2 expression. bioscientifica.combioscientifica.com Hypoxia-inducible factor 1-alpha (HIF1A), a protein that accumulates in cells under low oxygen conditions, can drive the transcription of EDN2. nih.govbioscientifica.com This suggests that the physiological hypoxia that develops in the preovulatory follicle contributes to the surge in EDN2 production. bioscientifica.com

Factor Role in EDN2 Regulation Key Findings
Luteinizing Hormone (LH) Primary hormonal trigger for EDN2 synthesis. nih.govThe preovulatory LH surge initiates the signaling cascade leading to EDN2 expression. nih.govbioscientifica.com
Progesterone Receptor (PGR) Essential mediator of LH-induced EDN2 expression. oup.comnih.govPGR null mice fail to induce EDN2 and do not ovulate. oup.comnih.gov
Hypoxia (HIF1A) Drives EDN2 transcription in granulosa cells. nih.govbioscientifica.comHypoxia-mimicking conditions increase EDN2 levels in cultured granulosa cells. bioscientifica.combioscientifica.com
Follicular Smooth Muscle Contraction via ETR-A

A primary mechanism by which EDN2 is thought to induce follicular rupture is through the contraction of smooth muscle cells. oup.comnih.gov The external theca layer of the ovarian follicle contains myofibroblasts, which are smooth muscle-like cells. nih.gov These cells express the endothelin A receptor (ETR-A). wikipedia.org

EDN2, secreted from the granulosa cells, diffuses across the follicular basement membrane to bind to ETR-A on the thecal myofibroblasts. nih.gov This ligand-receptor interaction triggers the contraction of these smooth muscle cells, increasing the pressure on the follicular wall and ultimately leading to its rupture at a predetermined weak point. wikipedia.orgnih.gov The separation of the ligand (EDN2 in granulosa cells) and the receptor (ETR-A in the theca layer) may serve as a control mechanism, preventing premature contractions before the follicle is ready to ovulate. nih.gov

Experimental evidence supports this contractile mechanism. The application of EDN2 to ovarian tissue in vitro has been shown to induce rapid contraction. nih.govoup.com Conversely, treatment with an ETR-A antagonist reduces this contractile response and can significantly decrease the number of oocytes released during superovulation protocols. nih.govnih.gov

Modulation of Follicular Pressure via ETR-B

While the ETR-A-mediated contraction is a prominent theory, the role of the endothelin B receptor (ETR-B) in ovulation is more debated. nih.govwikipedia.org ETR-B is also expressed within the preovulatory follicle, notably on granulosa cells and the endothelial cells of blood vessels in the theca interna. wikipedia.orgoup.com

Some studies propose that EDN2 binding to ETR-B contributes to the increase in intrafollicular pressure necessary for rupture, but through a different mechanism than smooth muscle contraction. wikipedia.org Activation of ETR-B on vascular endothelial cells can lead to vasodilation. nih.gov This localized increase in blood flow could contribute to the buildup of follicular fluid and pressure. wikipedia.org

However, there is conflicting evidence regarding the precise role of ETR-B. Some research suggests that ETR-B activation might actually antagonize the contractile effects of ETR-A stimulation. wikipedia.org Other studies have shown that blocking ETR-B with a specific antagonist can dramatically reduce ovulation rates in mice, suggesting it plays a crucial, rather than an opposing, role. nih.govnih.gov It's possible that ETR-B has multiple functions, including autocrine or paracrine signaling within the granulosa and cumulus cells, that are also important for the final stages of ovulation. oup.com

Receptor Location in Follicle Proposed Function in Ovulation Supporting Evidence
ETR-A Thecal myofibroblasts (smooth muscle cells). nih.govwikipedia.orgMediates smooth muscle contraction, leading to follicular rupture. wikipedia.orgoup.comEDN2 induces ovarian tissue contraction; ETR-A antagonists reduce ovulation. nih.govnih.gov
ETR-B Granulosa cells, thecal endothelial cells. wikipedia.orgoup.comMay increase follicular pressure via vasodilation or have other signaling roles. wikipedia.orgETR-B antagonists significantly reduce ovulation rates in mice. nih.govnih.gov
Interplay with Prostaglandins (B1171923) (e.g., PGF2α)

The ovulatory process involves a complex interplay of various signaling molecules, and EDN2 does not act in isolation. Prostaglandins, particularly prostaglandin (B15479496) F2α (PGF2α), are also critical for follicular rupture. nih.gov There appears to be a functional interaction between the endothelin and prostaglandin systems.

While the precise nature of this interplay is still under investigation, it is known that both endothelins and prostaglandins are involved in the inflammatory-like processes that characterize ovulation. nih.gov For instance, in cattle, EDN2 has been shown to increase the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), a key enzyme in prostaglandin synthesis. mdpi.com This suggests that EDN2 may, in part, exert its effects by stimulating the local production of prostaglandins, which in turn contribute to the breakdown of the follicular wall and smooth muscle contraction.

Modulation of Matrix Metalloproteinases (MMPs)

The direct modulation of matrix metalloproteinases (MMPs) by Endothelin-2 within human or canine reproductive tissues is an area of ongoing research. While MMPs, particularly MMP-2 and MMP-9, are known to be present and active in canine tissues, their direct regulation by ET-2 is not yet clearly established in the scientific literature. nih.govchula.ac.th MMPs are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix, a process vital for tissue remodeling, such as that occurring during ovulation and corpus luteum formation. chula.ac.thnih.gov In canines, MMPs have been identified in various pathological conditions, including tumors, where they are associated with invasion and metastasis. nih.govchula.ac.thcabidigitallibrary.org For instance, studies on canine mast cell tumors and osteosarcoma have detected both MMP-2 and MMP-9, indicating their role in tumor progression by breaking down the surrounding tissue matrix. nih.govchula.ac.th While other factors are known to regulate MMPs, a definitive link to ET-2-specific signaling pathways in the context of reproductive physiology in these species requires further investigation.

Corpus Luteum (CL) Formation and Function

Endothelin-2 plays a critical role in the formation and function of the corpus luteum (CL), a transient endocrine gland essential for establishing and maintaining pregnancy. bioscientifica.comnih.gov In canines, the expression of ET-2 mRNA is significantly upregulated during the early luteal phase, coinciding with the period of rapid CL development and vascularization. bioscientifica.com This expression pattern suggests its involvement in the initial stages of luteal growth. bioscientifica.com Studies in mice further underscore the importance of ET-2; mice lacking the gene for ET-2 exhibit impaired ovulation and fail to form functional corpora lutea. nih.govplos.org The peptide is transiently expressed in the granulosa cells of periovulatory follicles just before ovulation, the event that initiates CL formation. nih.govoup.com

In dogs, ET-2 is localized to the vascular endothelium of the CL, while its receptor, Endothelin Receptor B (ETB), is found on both vascular endothelium and luteal cells. bioscientifica.com The expression of both ET-2 and ETB is highest in the early CL and decreases toward the mid-luteal phase, supporting a primary role in luteal establishment. bioscientifica.com

Expression of Endothelin System Components in Canine Corpus Luteum
GeneExpression Pattern in Non-Pregnant Dogs (post-ovulation)Cellular Localization in CL
Endothelin-2 (ET-2)Upregulated in early CL (Day 5-15), decreases by mid-luteal phase (Day 35)Vascular Endothelium
Endothelin Receptor B (ETB)Elevated in early CL, downregulated towards mid/late-luteal phaseVascular Endothelium, Luteal Cells
Endothelin-1 (B181129) (ET-1)No significant change over timeLuteal Cells
Endothelin Receptor A (ETA)Constant until late CL phase, increases during prepartum luteolysisVascular Endothelium
Promotion of Angiogenesis (VEGF)

The formation of the CL is an angiogenesis-dependent process, requiring the rapid development of a dense vascular network to supply the growing luteal tissue and transport hormones. nih.govbioscientifica.com Endothelin-2 is a key promoter of this neovascularization, largely through its interaction with Vascular Endothelial Growth Factor (VEGF). nih.govoup.com In bovine granulosa cells, which are the precursors to luteal cells, ET-2 has been shown to directly induce the expression of VEGF. oup.com This finding is significant as VEGF is a critical factor for angiogenesis in the CL of numerous species, including humans. nih.govmdpi.com

The process is initiated by the luteinizing hormone (LH) surge and hypoxic conditions that arise in the preovulatory follicle, both of which stimulate ET-2 production. oup.comcdnsciencepub.com Subsequently, ET-2 acts in an autocrine or paracrine manner to upregulate VEGF, thereby driving the proliferation and migration of endothelial cells necessary for new blood vessel formation. nih.govoup.com In canines, the high expression of ET-2 and its vasodilatory receptor ETB during the early luteal phase aligns with the increased presence of the VEGF system, suggesting a coordinated effort to establish the luteal vascular network. bioscientifica.combioscientifica.com The inhibition of ET-2 production or action has been shown to disrupt not only ovulation but also the subsequent vascularization required for a functional CL. nih.govoup.com

Cell Proliferation and Differentiation in Luteal Cells

Beyond its role in angiogenesis, Endothelin-2 contributes to the development of the corpus luteum by promoting the proliferation and differentiation of luteal cells. nih.govmdpi.com The CL is formed from the granulosa and theca cells of the ovulated follicle, which undergo rapid transformation into steroidogenically active luteal cells. biosciproceedings.org

Research in bovine models has demonstrated that ET-2 can increase the number of granulosa cells in culture. oup.commdpi.com This proliferative effect is a key characteristic of the developing CL. oup.com Furthermore, experiments using small interfering RNA (siRNA) to knock down the Endothelin-Converting Enzyme-1 (ECE-1), which is necessary to produce mature ET-2, resulted in reduced viable cell numbers and lower VEGF expression in bovine granulosa cells. oup.com This indicates that the production of ET-2 is essential for maintaining the cell population during the critical phase of CL formation. oup.com These processes—angiogenesis, cell migration, and proliferation—are all necessary for the structural and functional maturation of the corpus luteum. nih.gov

Steroidogenesis Modulation

Endothelins are recognized as modulators of ovarian steroidogenesis, the process of hormone production. bioscientifica.com While much of the research has focused on Endothelin-1 (ET-1), which has been shown to inhibit gonadotropin-stimulated progesterone secretion in human and rat granulosa cells, ET-2 also plays a role. bioscientifica.com In contrast to the luteolytic actions often associated with ET-1, ET-2 appears to be more involved in the establishment of the CL and its functions. nih.govoup.com

The activation of endothelin receptors can influence the production of steroids like progesterone. bioscientifica.com The differential expression of ET-1 and ET-2 during the luteal phase suggests distinct roles; ET-2 expression peaks during CL formation, a period of rising progesterone, whereas ET-1 is often associated with luteal regression. bioscientifica.comnih.gov In canines, ETs are believed to influence steroidogenesis through the activation of the ETA receptor. bioscientifica.com However, the precise, direct effects of ET-2 on progesterone and other steroid synthesis in human and canine luteal cells, independent of its effects on CL structure and blood flow, remain an area for more detailed investigation.

Oocyte Maturation

There is evidence to suggest that Endothelin-2 is involved in the final stages of oocyte maturation. nih.gov In a study of follicular fluid collected from women undergoing ovulation induction for in vitro fertilization, the concentration of ET-2 was found to be higher in follicles that contained mature oocytes. nih.gov This correlation suggests that ET-2 may be a marker of oocyte quality or may play a direct role in the processes leading to meiotic competence. While both ET-1 and ET-2 were detected, only ET-2 levels were associated with the maturity of the oocyte. nih.gov This finding points to a specific role for ET-2 in the complex dialogue between the somatic cells of the follicle and the developing egg, a critical aspect of female fertility.

Uterine Function

In canines, Endothelin-2 appears to play a significant role in uterine function, particularly during the early stages of pregnancy. nih.gov Research on the canine utero-placental system has shown that ET-2 is the major endothelin isoform present during the pre-implantation period. nih.gov Its expression is highest at this stage and subsequently decreases after placentation. nih.gov

The localization of ET-2, its converting enzyme ECE-1, and its receptor ETNRB, predominantly in the endometrial epithelial cells, suggests an involvement in preparing the uterus for embryo implantation. nih.gov The presence and activity of the endothelin system in the placenta and uterus are fundamental for processes like trophoblast invasion and proliferation, which are essential for establishing a successful pregnancy in species with invasive placentation like the dog. nih.gov

Utero-Placental mRNA Expression of Endothelin System in Canines
GeneExpression Pattern During GestationEffect of Antigestagen Treatment (mid-gestation)
Endothelin-2 (ET-2)Highest pre-implantation, decreases following placentationGradual but significant decrease
Endothelin-1 (ET-1)Constant until mid-gestation, increases during prepartum luteolysisIncreased levels
Endothelin Receptor A (EDNRA)Constant until mid-gestation, increases during prepartum luteolysisIncreased levels
Endothelin Receptor B (EDNRB)Increases towards mid-gestation, further elevated at prepartum luteolysisSignificantly suppressed

Cardiovascular System Research (animal models)

Modulation of Vascular Tone and Vasoconstriction

Endothelin-2 (ET-2) is a potent vasoconstrictor, a property it shares with its more extensively studied isoform, endothelin-1 (ET-1). wikipedia.orguni-regensburg.de In animal models, the administration of ET-2 elicits significant and sustained vasoconstriction in various vascular beds. uni-regensburg.de Studies in conscious, chronically-instrumented rats have demonstrated that Big ET-2, the precursor to ET-2, is efficiently converted to its active form, causing dose-dependent pressor effects, particularly noted as mesenteric vasoconstriction. nih.gov This indicates a significant role for ET-2 in the regulation of regional blood flow.

In the context of pathological conditions, the role of endothelins in vascular tone becomes more pronounced. For instance, in animal models of hypertension, the administration of endothelin receptor antagonists has been shown to lower blood pressure and reduce vascular hypertrophy, indicating a contribution of the endothelin system to the elevated vascular resistance seen in these conditions. oup.com

Table 1: Effects of Endothelin-2 on Vascular Tone in Animal Models

Animal Model Finding Reference
Conscious, chronically-instrumented rats Administration of Big ET-2 causes dose-dependent pressor and mesenteric vasoconstrictor effects. nih.gov
Transgenic rats overexpressing human ET-2 Rats remain normotensive, suggesting compensatory vasodilator mechanisms. wikipedia.orgoup.com
DOCA-salt hypertensive rat model Endothelin-1 plays a role in blood pressure elevation and vascular hypertrophy. oup.com

Role in Cardiac Function (e.g., Inotropy, Chronotropy, Arrhythmia)

The endothelin system, including ET-2, exerts significant effects on cardiac function, influencing contractility (inotropy), heart rate (chronotropy), and the potential for arrhythmias. cdnsciencepub.com Endothelins are known to have positive inotropic and chronotropic effects on isolated heart muscles in vitro. ahajournals.org In animal models, low doses of endothelin can produce a positive inotropic effect in vivo. researchgate.net This effect is mediated by the binding of endothelins to their receptors on cardiac myocytes, which triggers intracellular signaling pathways that enhance the force and rate of contraction. ahajournals.org

Both ETA and ETB receptor subtypes are present on cardiac myocytes. ahajournals.org The activation of ETA receptors is generally associated with positive inotropic responses. ahajournals.org In rats, the heart contains both ETA and ETB receptors, with ETA receptors being predominant. ahajournals.org

Beyond its effects on contractility and heart rate, ET-2 has been implicated in cardiac arrhythmogenesis. wikipedia.org The administration of endothelin can lead to lethal ventricular arrhythmias, possibly as a consequence of coronary vasoconstriction and subsequent myocardial ischemia. researchgate.net Autonomic nervous system dysregulation, which can be influenced by endothelins, is a known factor in the development of various cardiac arrhythmias. frontiersin.org

Table 2: Cardiac Effects of Endothelins in Animal Models

Cardiac Parameter Effect of Endothelin Mechanism/Receptor Reference
Inotropy (Contractility) Positive ETA receptor activation on cardiac myocytes ahajournals.orgresearchgate.net
Chronotropy (Heart Rate) Positive Direct effect on heart muscle ahajournals.org
Arrhythmia Pro-arrhythmic Potential for coronary vasoconstriction and myocardial ischemia wikipedia.orgresearchgate.net

Implications in Heart Failure Models

The endothelin system is significantly implicated in the pathophysiology of heart failure. In animal models of heart failure, such as those induced by coronary artery ligation or rapid ventricular pacing, there are notable alterations in the expression and function of endothelins and their receptors. nih.govoup.com

One of the key findings in heart failure models is the reciprocal regulation of ET-1 and ET-2 expression in the myocardium. In rats with heart failure induced by myocardial infarction, there is a dramatic increase in ET-1 mRNA expression in the failing heart, while ET-2 mRNA expression is significantly decreased. nih.gov This suggests distinct regulatory mechanisms for the two isoforms in the context of chronic heart failure. nih.gov

Despite the decrease in ET-2 expression in chronic heart failure, studies using transgenic animal models have provided insights into the potential detrimental role of endothelins when overexpressed. For example, in a rat model of diabetic cardiomyopathy, the overexpression of the human ET-2 gene was found to aggravate the condition, leading to more severe coronary and intramyocardial vessel hypertrophy and myocardial interstitial fibrosis, independent of blood pressure changes. nih.gov This suggests that chronic activation of the endothelin system can contribute to adverse cardiac remodeling.

Furthermore, the use of endothelin receptor antagonists has shown beneficial effects in various animal models of heart failure. These antagonists can improve hemodynamics, preserve ventricular function, and attenuate cardiac remodeling. jacc.orgersnet.org For instance, in a rat model of heart failure, selective ETA receptor antagonism preserved ventricular function. jacc.org This highlights the therapeutic potential of targeting the endothelin system in heart failure.

Table 3: Endothelin-2 in Animal Models of Heart Failure

Animal Model Key Finding Implication Reference
Rat model of heart failure (myocardial infarction) Reciprocal alteration of ET-1 (increased) and ET-2 (decreased) mRNA expression in the failing heart. Distinct transcriptional regulation of ET-1 and ET-2 in heart failure. nih.gov
Transgenic rats overexpressing human ET-2 with induced diabetes Aggravation of diabetic cardiomyopathy, with increased vessel hypertrophy and myocardial fibrosis. Detrimental, blood pressure-independent role of endothelins in diabetic cardiac changes. nih.gov
Rat model of heart failure Selective ETA receptor antagonism preserved ventricular function. Therapeutic potential of blocking endothelin pathways in heart failure. jacc.org

Renal System Research (animal models)

Expression in Renal Tissues

In the kidney, the endothelin system plays a crucial role in regulating renal hemodynamics and function. oup.com While ET-1 is the predominant isoform expressed at the protein level in the normal kidney, mRNA for all three endothelin isoforms, including ET-2, can be detected. oup.com The expression of endothelins and their receptors is localized to specific renal structures, underscoring their paracrine and autocrine modes of action. oup.com

In rodent models, single-cell RNA sequencing has provided a detailed map of endothelin system gene expression. portlandpress.com In normal rodent kidneys, ET-1 and its converting enzyme, ECE-1, are prominently found in the glomeruli and endothelium. portlandpress.com The expression of ET-2, however, shows species-dependent differences, which may limit the direct translation of findings from rodent models to human physiology. portlandpress.com

Transgenic animal models have been instrumental in elucidating the specific roles of ET-2 in the kidney. In a transgenic rat model overexpressing the human ET-2 gene (TGR(hET-2)37), high levels of transgene expression were observed specifically in the kidneys. nih.govahajournals.org In situ hybridization studies revealed that the human ET-2 gene was almost exclusively expressed within the glomeruli. nih.gov This glomerular-specific overexpression led to significantly increased renal tissue concentrations of ET-2. nih.gov

In pathological conditions, the expression of endothelins in the kidney can be altered. For example, in a rat model of malignant hypertension, while ET-1 mRNA levels were significantly elevated, the study also quantified the expression of ET-2 and ET-3. nih.govahajournals.org

Table 4: Renal Expression of Endothelin-2 in Animal Models

Animal Model Location of Expression Key Finding Reference
Normal Rodent Kidneys Glomeruli and endothelium ET-1 and ECE-1 are prominent; ET-2 expression shows species differences. portlandpress.com
Transgenic Rats (TGR(hET-2)37) Almost exclusively within the glomeruli High renal transgene expression leading to increased tissue ET-2 concentrations. nih.gov
Rat Model of Malignant Hypertension Kidney tissue Quantification of ET-1, ET-2, and ET-3 mRNA expression. nih.govahajournals.org

Role in Renal Function

The localized expression of ET-2 within the kidney, particularly in the glomeruli of transgenic models, has significant implications for renal function. The renal vasculature is highly sensitive to the vasoconstrictor effects of endothelins. oup.com Systemic administration of even sub-pressor doses of ET-1 in animals can lead to a reduction in renal plasma flow and glomerular filtration rate (GFR). oup.com

In the TGR(hET-2)37 transgenic rat model, the glomerular overexpression of human ET-2 resulted in significant pathological changes. These rats developed glomerulosclerosis, as indicated by a significantly increased glomerular injury score, and a notable increase in protein excretion (proteinuria). nih.gov Interestingly, these changes occurred without any alteration in blood pressure, suggesting that the detrimental effects were due to local, paracrine actions of ET-2 within the kidney. nih.gov Despite the glomerular damage, the glomerular filtration rate was not altered in these animals. nih.gov This model provides strong evidence for the role of the paracrine renal endothelin system in the development of chronic renal disease. nih.gov

The endothelin system is also implicated in the progression of various kidney diseases. oup.com In animal models of chronic renal failure, the endothelin system is activated, and endothelin receptor antagonists have been shown to have protective effects. ahajournals.org For instance, in a rat model of acute liver and renal failure, plasma levels of ET-1 were increased, and the administration of an endothelin receptor antagonist prevented the development of renal failure. nih.gov

Table 5: Effects of Endothelin-2 on Renal Function in Animal Models

Animal Model Effect of ET-2 Functional Outcome Reference
Transgenic Rats (TGR(hET-2)37) Glomerular overexpression Development of glomerulosclerosis and increased protein excretion without changes in blood pressure or GFR. nih.gov
General Animal Models Systemic administration of endothelins Reduction in renal plasma flow and glomerular filtration rate. oup.com
Rat Model of Acute Liver and Renal Failure Increased plasma ET-1 Endothelin receptor antagonist prevented the development of renal failure. nih.gov

Immunological System Research (animal models, in vitro)

Beyond its role in cancer, Endothelin-2 is also implicated in modulating the immune system, particularly in inflammatory processes.

Endothelin-2 has been identified as an inflammatory factor. nih.gov Its involvement in inflammation is linked to its ability to act as a chemoattractant for immune cells like macrophages. nih.gov The chemotactic signaling of ET-2 in macrophages is similar to that of classical chemokines, involving G-protein-linked receptors and the MAPK pathway. nih.gov

Studies have shown that ET-2 can also lead to the activation of macrophages. nih.gov This activation can have significant consequences in the context of inflammatory diseases and cancer. researchgate.net While much of the research has focused on its pro-inflammatory roles, there is also evidence suggesting a more complex, and in some contexts, a down-regulated role in certain inflammatory conditions. For instance, in colon cancer, which has a strong inflammatory component, ET-2 expression is markedly reduced. nih.gov This suggests that the role of ET-2 in inflammation may be context-dependent and warrants further investigation.

Macrophage Chemotaxis

Endothelin-2 (ET-2) has been identified as a potent chemoattractant for macrophages. nih.gov Research has demonstrated that ET-2 induces the migration of macrophages and the human monocytic cell line, THP-1. nih.govprospecbio.com However, it does not appear to have the same effect on freshly isolated monocytes. nih.gov The chemotactic response of macrophages to ET-2 is mediated through the endothelin B receptor (ET-RB) and involves the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Specifically, the phosphorylation of p44 and p42, components of the MAPK pathway, is observed upon stimulation of THP-1 cells with ET-2. nih.govprospecbio.com

Interestingly, the migration of macrophages towards ET-2 can be inhibited by certain conditions. Hypoxia and pertussis toxin have both been shown to block this chemotactic activity. nih.govprospecbio.com Beyond its role as a chemoattractant, ET-2 also contributes to the activation of macrophages. nih.govwikigenes.org In the context of tumors, the expression of ET-2 by cancer cells may influence the behavior of macrophages, leading to an accumulation of activated macrophages in hypoxic regions within the tumor microenvironment. nih.govprospecbio.com

Table 1: Summary of Endothelin-2's Role in Macrophage Chemotaxis

Feature Description References
Cell Types Attracted Macrophages, THP-1 monocytic cells nih.govprospecbio.com
Receptor Involved Endothelin B receptor (ET-RB) nih.gov
Signaling Pathway MAPK pathway (p44/p42 phosphorylation) nih.govprospecbio.com
Inhibitors Hypoxia, Pertussis toxin nih.govprospecbio.com
Additional Effects Macrophage activation nih.govwikigenes.org

Central Nervous System Research (animal models)

Studies in animal models have elucidated a significant role for ET-2 in the development of the retinal vasculature. Overexpression of ET-2 in the mouse retina has been shown to disrupt normal vascular development. nih.govnih.govpnas.org This disruption manifests as an overproduction of endothelial tip cells, which are crucial for guiding the growth of new blood vessels, and a subsequent inhibition of angiogenesis, the process of forming new blood vessels. nih.govnih.govpnas.org

The inhibitory effect of ET-2 on retinal angiogenesis is dependent on the presence of the endothelin A receptor (Ednra) within the neural retina. nih.govnih.gov This suggests that ET-2, acting through Ednra on retinal cells, triggers the release of other factors that, in turn, regulate vascular growth. nih.gov In mouse models of oxygen-induced retinopathy, a condition that mimics some aspects of retinopathy of prematurity, increased levels of ET-2 and Ednra mRNA have been observed during the ischemic phase. researchgate.net Inhibition of Ednra in this model led to enhanced physiological angiogenesis and a reduction in pathological neovascularization. researchgate.net

Table 2: Research Findings on Endothelin-2 in Retinal Vascular Development

Model System Key Finding Receptor Implicated References
Mouse with ET-2 overexpression Promotes endothelial tip cell state, inhibits angiogenesis Endothelin A receptor (Ednra) nih.govnih.govpnas.org
Mouse model of oxygen-induced retinopathy Increased ET-2 and Ednra expression during ischemia Endothelin A receptor (Ednra) researchgate.net

The endothelin signaling pathway is fundamental for the proper migration of neural crest cells during embryonic development. nih.govbiologists.com These multipotent cells give rise to a diverse array of cell types, including melanocytes, craniofacial cartilage, and enteric neurons. nih.gov Research in mice has shown that disruptions in the endothelin system lead to defects in tissues derived from neural crest cells. nih.gov For instance, mutations affecting endothelin-3 (ET-3) or its receptor, endothelin receptor B (Ednrb), result in deficiencies in skin melanocytes and enteric neurons. nih.gov Conversely, defects in endothelin-1 (ET-1) or its receptor, Ednra, lead to abnormalities in cranial and cardiac neural crest derivatives. nih.gov

While much of the research has focused on ET-1 and ET-3, studies have shown that ET-2 can also activate signaling pathways relevant to neural crest development. In mouse embryo explants, ET-2, similar to ET-1 and ET-3, was found to activate a Mef2c-F1-lacZ reporter gene in migrating neural crest cells. nih.gov This indicates that ET-2 can participate in the complex signaling networks that guide neural crest cell fate.

Retinal Vascular Development and Angiogenesis

Gastrointestinal System Research (animal models)

In animal models, ET-2 is notably expressed at high levels within the gastrointestinal tract. nih.govbioscientifica.com Immunohistochemical analysis in mice has revealed that ET-2-like immunoreactivity is predominantly located in the epithelial cells of the intestinal mucosa. nih.govbioscientifica.com Within these cells, the peptide is concentrated near the basement membrane. bioscientifica.com Weaker ET-2 immunoreactivity has also been detected in some nerve fibers and the myenteric plexus of the muscle layer. bioscientifica.com

Despite its abundant expression, global knockout of the ET-2 gene in mice did not result in any major morphological or functional abnormalities in the intestine. nih.govjci.orgjci.org However, in a mouse model of colitis induced by dextran (B179266) sulfate (B86663) sodium, the expression of ET-2 in the colon was found to be upregulated during the later stages of the disease. nih.gov This suggests a potential role for ET-2 in the inflammatory response of the gut.

Table 3: Endothelin-2 in the Gastrointestinal System of Animal Models

Aspect Observation References
Expression Location High in epithelial cells of the intestinal mucosa nih.govbioscientifica.com
Effect of Gene Knockout Morphologically and functionally normal intestine nih.govjci.orgjci.org
Role in Colitis Model Upregulated expression in late-stage colitis nih.gov

Energy Homeostasis

Research utilizing ET-2 knockout mice has uncovered a critical role for this peptide in the regulation of energy homeostasis. nih.govjci.org Mice lacking the ET-2 gene exhibit a severe phenotype characterized by significant growth retardation and a high rate of juvenile lethality. nih.govjci.orgmdpi.com

These animals suffer from a state of internal starvation, which is marked by hypoglycemia (low blood sugar) and ketonemia (elevated levels of ketone bodies in the blood). nih.govjci.org Furthermore, these knockout mice are profoundly hypothermic, unable to maintain a normal body temperature. nih.govjci.org These findings strongly indicate that ET-2 is essential for the proper regulation of energy balance and thermoregulation, and its absence leads to a cascade of metabolic failures. nih.gov

V. Comparative Aspects of Endothelin 2: Human Vs. Canine and Rodent Models

Species-Specific Differences in EDN2 Structure (e.g., VIC in rodents)

The amino acid sequence of Endothelin-2 is highly conserved among many mammals, including humans, canines, monkeys, cats, and cattle. nih.gov However, a significant exception is found in rodents, such as mice and rats. In these species, the peptide equivalent to EDN2 is known as Vasoactive Intestinal Contractor (VIC). nih.govnih.gov

VIC was named for its contractile activity observed in the ileum and was identified from the mouse genome. nih.gov While human and canine EDN2 differs from Endothelin-1 (B181129) (ET-1) by only two amino acids, rodent VIC has three amino acid differences compared to ET-1. nih.govnih.gov Despite these structural distinctions, the synthetic pathway for VIC, originating from a 175-amino acid precursor (prepro-VIC) and processed into a 38-amino acid big VIC before cleavage to the mature peptide, is similar to that of EDN2. nih.gov

Table 1: Structural Comparison of Endothelin-2 (Human/Canine) and VIC (Rodent)

Feature Human/Canine Endothelin-2 (EDN2) Rodent Vasoactive Intestinal Contractor (VIC)
Amino Acid Differences from ET-1 Two Three nih.govnih.gov
Nomenclature Endothelin-2 (EDN2) Vasoactive Intestinal Contractor (VIC) nih.govnih.gov
Precursor Protein Prepro-EDN2 Prepro-VIC nih.gov
Intermediate Peptide Big EDN2 Big VIC nih.gov

Comparative Expression Patterns in Tissues

The expression of EDN2 mRNA exhibits both similarities and marked differences across species, highlighting its diverse and sometimes species-specific roles.

In humans , EDN2 expression has been identified in a variety of tissues, including the heart, lungs, kidneys, vasculature, intestine, and ovaries. nih.gov It is also produced by vascular endothelial cells in the kidney, placenta, uterus, and central nervous system. wikipedia.org

In rats , quantitative RT-PCR has revealed a more restricted and organ-specific distribution of EDN2 mRNA compared to the more ubiquitously expressed ET-1. nih.gov High levels of EDN2 expression are found in the ovary (but not the testes) and throughout the intestine (duodenum, jejunum, ileum, colon, and rectum). nih.gov Moderate to low levels are observed in other tissues, while it is below the level of detection in the cerebellum and cerebrum. nih.gov Notably, in both rats and mice, the pituitary gland and medulla oblongata show much higher levels of EDN2 mRNA compared to ET-1 mRNA. nih.gov

A transgenic mouse line developed to visualize EDN2 expression confirmed strong expression in the periovulatory ovary, stomach, small intestine, and colon. nih.gov Additionally, punctate expression was noted in the corneal epithelium, liver, lung, pituitary, uterus, and heart. nih.gov

Table 2: Comparative Tissue Expression of Endothelin-2

Tissue Human Canine Rodent (Rat/Mouse)
Ovary Expressed nih.gov - High expression, especially periovulatory nih.govnih.gov
Intestine Expressed nih.gov - High expression throughout nih.govnih.gov
Heart Expressed nih.gov - Punctate expression nih.gov
Lung Expressed nih.gov - Punctate expression nih.gov
Kidney Expressed nih.gov - -
Pituitary Gland - - High expression nih.govnih.gov
Uterus Expressed wikipedia.org - Punctate expression nih.gov

Vi. Research Methodologies and Approaches for Endothelin 2 Studies

In Vitro Cellular Models

In vitro models are fundamental for dissecting the molecular and cellular mechanisms of EDN2 action. These systems allow for controlled experiments on specific cell types, providing detailed insights into gene expression, signal transduction, and cellular responses.

A variety of established human and canine cell lines have been instrumental in studying EDN2. In cancer research, human breast tumor cell lines, including MCF-7, have been used to demonstrate that EDN2 can induce chemotaxis and invasion. aacrjournals.orgnih.gov Studies have shown that multiple human breast tumor cell lines express mRNAs for EDN2 and its receptors, endothelin receptor A (ET-RA) and endothelin receptor B (ET-RB). nih.gov Human renal adenocarcinoma cell lines have also been a key model, with research showing they express high levels of EDN2 mRNA. nih.gov These cells have been used to study the regulation of EDN2 expression, for instance, by tumor necrosis factor-alpha (TNF-α) and cyclic AMP (cAMP). nih.gov

In canine research, the full-length cDNA of preproendothelin-2 was cloned, enabling the development of quantitative assays for its mRNA. semanticscholar.org Subsequent analysis revealed the expression of the PPET2 transcript in a wide array of canine tissues, with the highest levels found in the intestine. semanticscholar.org

Table 1: Examples of Human and Canine Cell Lines in Endothelin-2 Research

Cell Line/Tissue Source Organism Research Focus Key Findings
MCF-7 Human Breast Cancer EDN2 induces chemotaxis and invasion. aacrjournals.org
Renal Adenocarcinoma Cells Human Kidney Cancer Express high levels of EDN2 mRNA; used to study gene regulation. nih.gov
Transformed Human Granulosa Cells (thGCs/SVOG) Human Ovarian Physiology Used to study the regulation of EDN2 by factors like hypoxia and LH/cAMP. bioscientifica.com
Various Tissues (Duodenum, Colon, Stomach, etc.) Canine Gene Expression Cloned preproendothelin-2 cDNA and quantified its expression across different organs. semanticscholar.org

Primary cell cultures offer a model that more closely resembles the in vivo state of cells. Granulosa cells, isolated from ovarian follicles, are a primary example and have been extensively used across species including humans, bovines, rats, and mice to study the role of EDN2 in reproduction. nih.govbioscientifica.comoup.com Research using primary granulosa cells has established that EDN2 is transiently synthesized just before ovulation and is crucial for this process. nih.gov These cultures have demonstrated that luteinizing hormone (LH) and hypoxia can induce EDN2 expression. bioscientifica.com Studies on granulosa-lutein cells from women with Polycystic Ovary Syndrome (PCOS) revealed lower levels of EDN2 compared to cells from normally ovulating women, suggesting a role for the peptide in the etiology of the syndrome. mdpi.com

Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are another critical primary cell type, particularly in studies of cancer and vascular biology. nih.gov Research has shown that factors secreted by macrophages can stimulate endothelial cells to express components of the endothelin system, facilitating interactions with tumor cells. nih.gov

Co-culture systems are employed to study the complex interplay between different cell types. A notable example is the co-culture of macrophages and breast tumor cells (MCF-7). aacrjournals.org These studies have revealed that stimulating these co-cultures with EDN2 leads to increased production of matrix metalloproteinases (MMPs) by the macrophages, which in turn markedly enhances the invasion of the tumor cells. aacrjournals.org This demonstrates a paracrine signaling mechanism where EDN2 modulates the tumor microenvironment to promote cancer progression. The presence of macrophages was shown to increase the invasive capacity of MCF-7 tumor cells compared to when the tumor cells were cultured alone. aacrjournals.org

Primary Cell Cultures (e.g., Granulosa Cells, Endothelial Cells)

Ex Vivo Tissue Models (e.g., Ovarian Tissue Strips)

Ex vivo models bridge the gap between in vitro and in vivo research by using intact tissues maintained in a controlled laboratory environment. Strips of ovarian tissue dissected from gonadotropin-primed rats are a key ex vivo model for studying EDN2's function in ovulation. nih.govoup.comillinois.edu Using an isometric tension measurement approach, researchers have demonstrated that EDN2 induces a rapid and sustained contraction of these ovarian strips. nih.govoup.com This contractile force can be diminished by applying an endothelin receptor antagonist, confirming the specificity of the response. oup.com These findings strongly support the hypothesis that EDN2-induced contraction of the follicle is a critical mechanical step in the process of follicular rupture and oocyte release. oup.comresearchgate.net

In Vivo Animal Models

In vivo animal models are indispensable for understanding the integrated physiological function of EDN2 in a whole organism.

Genetically modified mouse models, particularly those with targeted gene deletions (knockouts), have provided profound insights into the essential roles of EDN2. Global EDN2 knockout mice (Edn2KO), which lack the Edn2 gene entirely, exhibit several critical phenotypes. These mice show significantly impaired ovulation and an absence of corpora lutea, demonstrating that EDN2 is necessary for normal ovulation and subsequent corpus luteum formation. nih.govresearchgate.net

Beyond reproduction, EDN2 knockout mice have revealed other systemic functions. These mice are characterized by retarded growth, hypoglycemia, and defective lung morphology leading to systemic hypoxia. researchgate.netplos.orgwikipedia.org In models of inherited photoreceptor degeneration, the absence of EDN2 was found to increase photoreceptor survival. plos.org Conditional knockout models, where the Edn2 gene is deleted in specific tissues or at specific times, are also being used to further dissect its roles, for instance, in suppressing acute lung inflammation. cyagen.com

Induced Superovulation Models

Molecular and Biochemical Techniques

The analysis of gene expression is fundamental to understanding the regulation and function of ET-2. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and the more quantitative real-time or quantitative PCR (qPCR) are widely used to detect and measure ET-2 mRNA levels in various tissues and cells. nih.govnih.gov For instance, RT-PCR has been used to compare ET-2 mRNA expression in normal breast tissue versus infiltrating ductal carcinomas, revealing that while ET-1 and its receptor ET-RA were expressed in all tissues, ET-2 and its receptor ET-RB were predominantly expressed in the cancerous tissues. aacrjournals.org Similarly, qPCR analysis in rats has shown that while ET-1 mRNA is expressed in a wide array of organs, ET-2 expression is more restricted, with notable levels in the heart, lung, and ovary. nih.gov In clear cell renal cell carcinoma, qPCR revealed a significant overexpression of ET-2 in tumor tissue compared to patient-matched normal kidney tissue. nih.gov

Northern blotting, though less sensitive than PCR-based methods, provides valuable information on transcript size and the presence of any alternative splice variants. thermofisher.com This technique was crucial in early studies of ovulation, where it was used to demonstrate the transient and dramatic rise in ET-2 mRNA levels in ovarian tissue just prior to follicular rupture. oup.com The temporal profile of ET-2 expression during gonadotropin-induced superovulation was clearly established using Northern blot analysis, showing a sharp peak at 11-12 hours post-hCG administration. oup.com

Detecting the ET-2 peptide itself is accomplished through immunological methods. Immunohistochemistry (IHC) allows for the localization of ET-2 protein within tissue sections. In human breast tumors, IHC staining has shown increased ET expression in invasive ductal carcinoma compared to normal breast tissue, with particularly strong expression at the invasive margins of tumors. nih.gov This localization suggests a role for ET-2 in cancer progression and invasion. nih.gov

Enzyme Immunoassay (EIA), a type of ELISA (Enzyme-Linked Immunosorbent Assay), is a quantitative method used to measure the concentration of ET-2 peptide in biological fluids or cell culture media. creative-diagnostics.comantibodies.com For example, an EIA was used to demonstrate that hypoxia not only increases ET-2 mRNA but also leads to a significant, 12-fold increase in the secretion of mature ET-2 peptide from cultured breast cancer cells. aacrjournals.org These assays typically use a competitive format or a sandwich format with specific antibodies to ensure accurate measurement of the peptide. creative-diagnostics.comantibodies.com

Receptor binding assays are essential for characterizing the interaction between ET-2 and its receptors, ET-A and ET-B. springernature.com These assays typically use a radiolabeled form of an endothelin peptide (e.g., [125I]-ET-1 or [125I]-ET-2) to quantify the number of receptors (Bmax) and their affinity (Kd) for the ligand in a given tissue or cell preparation. nih.gov Studies using cultured rat aortic smooth muscle cells, which express ET-A receptors, found that [125I]-ET-2 and [125I]-ET-1 had identical affinity constants (Kd) of 0.1 nM. nih.gov Similarly, saturation experiments on tissue sections from human aorta and coronary artery showed that ET-1 and ET-2 bind with high affinity. nih.gov Competition binding assays, where a non-labeled ligand competes with the radiolabeled ligand for receptor binding, are used to determine the relative affinities of different compounds, including ET-2 and various receptor antagonists. nih.govspringernature.com These studies have largely confirmed that ET-2, like ET-1, binds with high and similar affinity to both ET-A and ET-B receptors. mdpi.com

To dissect the intracellular mechanisms triggered by ET-2 binding to its receptors, researchers employ signaling pathway inhibition and activation studies. This involves using specific pharmacological inhibitors or activators of downstream signaling molecules. In breast cancer cells, studies have shown that ET-2-induced cell migration (chemotaxis) can be inhibited by antagonists of the MEK1/2 pathway, indicating that the p42/p44 MAPK pathway is involved. nih.govaacrjournals.org This chemotactic signaling also requires an influx of extracellular calcium and is sensitive to pertussis toxin, implicating G-protein-coupled receptor activation. nih.govaacrjournals.org

Conversely, pathway activation studies can confirm the role of specific mediators. In studies of central nervous system remyelination, the application of a selective ET-B receptor agonist (BQ3020) was found to mimic the pro-myelinating effects of ET-2 and enhance remyelination in slice cultures. oup.com In contrast, an ET-B receptor antagonist (BQ788) inhibited this process. oup.com These studies collectively demonstrate that ET-2 can activate distinct signaling cascades, such as the MAPK pathway in cancer cell migration and ET-B receptor-mediated signaling in neural repair, providing insight into its diverse biological functions. nih.govoup.com

Promoter Analysis

Promoter analysis of the Endothelin-2 (EDN2) gene is crucial for understanding its transcriptional regulation in various physiological and pathological contexts. The expression of EDN2 is not typically constitutive but is induced by specific stimuli, suggesting complex regulatory mechanisms controlled by its promoter region. nih.gov

In humans, the regulation of EDN2 is multifaceted. Studies have shown that its expression can be stimulated by factors such as tumor necrosis factor-alpha (TNF-α) and cell-permeable cAMP analogs, indicating the involvement of distinct signaling pathways. nih.gov Hypoxia is a significant inducer of EDN2 expression, a process mediated by hypoxia-inducible factor 1A (HIF1A). bioscientifica.combioscientifica.com Research in human granulosa-lutein cells has confirmed that EDN2 is a HIF1A-responsive gene. bioscientifica.com Furthermore, epigenetic modifications, such as hypermethylation of the EDN2 gene, have been observed in human primary colon cancers, leading to its inactivation. nih.govnih.gov

In canine studies, a regulatory variant was identified in a putative silencer region in a canine model of type 1 progressive retinal atrophy (PRA). plos.org This variant, located within a predicted binding site for the HAND1::TCF3 transcription factor complex, was associated with a more than 16-fold increase in retinal EDN2 expression in affected dogs. plos.org Luciferase assays confirmed that the mutated regulatory sequence leads to increased expression, suggesting the variant disrupts a silencer element. plos.org

Research in bovine models, which are genetically similar to canines in this context, has provided further insight into EDN2 promoter function. Studies investigating Mycobacterium avium subspecies paratuberculosis (MAP) infection identified single nucleotide polymorphisms (SNPs) within the bovine EDN2 promoter region. frontiersin.orgfrontiersin.org Electrophoretic mobility shift assays (EMSAs) and luciferase reporter assays demonstrated that these SNPs alter the binding affinity of transcription factors and significantly impact the transcriptional activity of the EDN2 promoter. frontiersin.orgfrontiersin.org

Table 1: Summary of Endothelin-2 (EDN2) Promoter Analysis Findings

SpeciesModel/ContextRegulatory Factor/RegionMethodFindingCitation
Human Granulosa-lutein cellsHypoxia, Forskolin (B1673556)Real-time PCR, siRNAEDN2 is a HIF1A-responsive gene; its induction by hypoxia is dependent on HIF1A. bioscientifica.com
Human Colon CancerPromoter MethylationMethylation AnalysisHypermethylation of the EDN2 gene leads to epigenetic inactivation in colon cancer. nih.govnih.gov
Canine Progressive Retinal AtrophyPutative Silencer VariantRT-qPCR, Luciferase AssayA variant in a regulatory site leads to >16-fold overexpression of EDN2 in the affected retina. plos.org
Bovine MAP InfectionPromoter SNPs (rs109651404, rs110287192)EMSA, Luciferase AssaySNPs in the 5' promoter region alter transcription factor binding and increase promoter activity. frontiersin.orgfrontiersin.org

siRNA Targeting

Small interfering RNA (siRNA) is a powerful tool used to investigate the functional roles of Endothelin-2 by specifically silencing the EDN2 gene. This knockdown approach has been successfully applied in various human cell lines to elucidate the downstream effects of ET-2 in disease processes, particularly in cancer and reproductive biology.

In human lung adenocarcinoma A549 cells, where EDN2 levels are often upregulated, siRNA-mediated silencing was used to probe its function. researchgate.net The study found that reducing EDN2 expression significantly decreased cancer cell proliferation, migration, and invasion. Furthermore, EDN2 knockdown enhanced apoptosis, as indicated by increased levels of cleaved caspase-3, cleaved caspase-7, and cleaved PARP. Mechanistically, silencing EDN2 led to a reduction in the expression of X-linked inhibitor of apoptosis (XIAP) and survivin. researchgate.net

In the context of reproductive biology, siRNA has been utilized in human immortalized granulosa-lutein (SVOG) cells. bioscientifica.combioscientifica.com Researchers have used siRNA to silence HIF1A, which in turn suppressed the hypoxia-induced elevation of EDN2, confirming that EDN2 expression is downstream of the HIF1A pathway in these cells. bioscientifica.com In another study, siRNA was used to knock down Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L), a protein that destabilizes HIF1A. Reducing GPD1L with siRNA resulted in elevated HIF1A protein and, consequently, increased EDN2 levels, further clarifying the regulatory cascade. bioscientifica.combioscientifica.com

While direct siRNA targeting of EDN2 in canine cell lines is not extensively documented in the available literature, the technique has been proven effective for knocking down other genes in canine cells, such as the DEK nuclear protein in transitional cell carcinoma cells and the KIT receptor in mast cell tumors. nih.govnih.govresearchgate.net These studies establish the viability of siRNA as a research method in canine systems, paving the way for future investigations into the specific roles of Endothelin-2 in canine health and disease.

Table 2: Research Findings from siRNA-Mediated Targeting of the Endothelin-2 (EDN2) Pathway

SpeciesCell LineTarget GeneExperimental OutcomeFunctional Implication of KnockdownCitation
Human A549 (Lung Adenocarcinoma)EDN2mRNA level of EDN2 reduced.Reduced cell proliferation, migration, and invasion; enhanced apoptosis. researchgate.net
Human SVOG (Granulosa-lutein)HIF1ASuppressed hypoxia-induced elevation of EDN2.Confirmed EDN2 is regulated by the HIF1A pathway. bioscientifica.com
Human SVOG (Granulosa-lutein)GPD1LElevated HIF1A protein and EDN2 mRNA levels.Showed GPD1L is a negative regulator of the HIF1A-EDN2 axis. bioscientifica.combioscientifica.com

Compound and Gene Name Index

NameType
BQ788ETB antagonist
Endothelin-1 (B181129) (ET-1)Peptide
Endothelin-2 (ET-2)Peptide
Endothelin-3 (ET-3)Peptide
ForskolinAdenylyl cyclase activator
EDN2Gene
GPD1LGene
HIF1AGene
KITGene
SurvivinProtein
TNF-αCytokine
XIAPProtein

Vii. Future Research Directions and Therapeutic Implications Pre Clinical, Mechanistic

Elucidating Transcriptional Control and Mature Peptide Conversion

The unique functions of ET-2 appear to be established at the level of gene expression and peptide synthesis. nih.gov While the regulation of the EDN1 gene is well-documented, the transcriptional control of the EDN2 gene (located on chromosome 1p34) is less understood but clearly distinct. nih.gov Several pathways have been identified that selectively influence ET-2 expression. For instance, in renal adenocarcinoma cells, epidermal growth factor inhibits ET-2 production but not ET-1. nih.gov In the same cell type, Tumor Necrosis Factor-alpha (TNF-α) and agents that increase cyclic AMP (cAMP) have been shown to stimulate ET-2 mRNA synthesis and release through separate signaling pathways. nih.gov

In specific pathological and physiological contexts, key signaling cascades regulate ET-2 transcription. In basal cell carcinoma, the Hedgehog (HH) signaling pathway directly controls ET-2 expression. researchgate.net In the female reproductive system, ET-2 expression in granulosa cells is critically dependent on the progesterone (B1679170) receptor and is also induced by hypoxia, likely through hypoxia-inducible factors (HIFs). nih.gov

The conversion of the inactive precursor, Big ET-2, to the mature 21-amino acid peptide also presents opportunities for differential regulation. The synthesis pathway begins with the transcription of the EDN2 gene to preproendothelin-2, which is cleaved by furin to proendothelin-2, and then to the 37-amino acid intermediate, Big ET-2. nih.gov The final conversion to active ET-2 is catalyzed by endothelin-converting enzymes (ECE-1 and ECE-2). biologists.com However, the rate of Big ET-2 conversion by these enzymes is less than 10% of that for Big ET-1 in some assays. nih.gov An alternative pathway involving chymase, a serine protease, has been proposed, which may be more efficient at converting Big ET-2 than Big ET-1 in certain contexts, offering a potential point for pharmacological distinction. nih.gov

Factor Effect on ET-2 Expression Cell/Tissue Context Reference
Progesterone Receptor Induces expressionOvarian Granulosa Cells nih.gov
Hypoxia (via HIFs) Induces expressionOvarian Granulosa Cells, Breast Tumor Cells nih.govaacrjournals.org
Hedgehog (HH) Signaling Induces expressionBasal Cell Carcinoma researchgate.net
TNF-α Stimulates synthesis and releaseHuman Renal Adenocarcinoma Cells nih.gov
cAMP Stimulates synthesis and releaseHuman Renal Adenocarcinoma Cells nih.gov
Epidermal Growth Factor (EGF) Inhibits productionHuman Renal Adenocarcinoma Cells nih.gov

Understanding Differential Receptor Signaling Mechanisms Across Tissues/Species

While ET-1 and ET-2 bind with similar high affinity to both ET-A and ET-B receptors, the resulting biological outcomes can be profoundly different. nih.govnih.gov This divergence is not due to binding affinity but rather to differences in cellular expression, receptor kinetics, and downstream signaling events. nih.govnih.gov

A key differentiator is receptor dissociation kinetics. Studies in Swiss 3T3 fibroblasts have shown that ET-2 dissociates from its receptors much more readily than ET-1. nih.gov After four hours, 85-90% of bound ET-2 was dissociated, compared to only 40% of bound ET-1. nih.gov This suggests that ET-1 may induce a more prolonged signal. Furthermore, receptor desensitization mechanisms differ between the ET-A and ET-B subtypes, which can be activated by ET-2. The ET-B receptor deactivates rapidly following agonist stimulation, whereas the ET-A receptor shows more sustained activity, a process linked to differences in receptor phosphorylation and internalization. acs.org

The functional outcome of ET-2 signaling is highly context-dependent, varying across tissues and species.

In the Ovary: ET-2 is expressed in granulosa cells, while ET-1 is found in endothelial cells, creating discrete signaling compartments. nih.gov In mice, ET-2 signaling through the ET-B receptor is crucial for follicular rupture. oup.com However, there are species-specific differences, with some debate in rodent models versus bovine models regarding the primary receptor (ET-A or ET-B) that mediates the final contraction for ovulation. wikipedia.orgnih.gov

In the Vasculature: While ET-1 is the primary regulator, ET-2 overexpression in transgenic rat models contributes to glomerulosclerosis without causing systemic hypertension. wikipedia.org

In the Retina: ET-2 overexpression inhibits angiogenesis, an effect mediated by ET-A receptors on neural cells, not directly on the endothelial cells. pnas.org

These examples underscore that the tissue-specific expression of ligands, receptors, and interacting proteins—rather than simple ligand-receptor affinity—dictates the ultimate physiological response.

Identifying Novel Interacting Partners and Downstream Effectors

The distinct biological roles of ET-2 are executed through the activation of specific downstream signaling cascades and effectors that vary by cell type. Research is beginning to map these pathways, revealing a network of interacting proteins that mediate ET-2's effects beyond immediate G-protein activation. jst.go.jp

In the context of ovulation, ET-2 signaling, which is induced by the progesterone receptor, regulates the expression of cGMP-dependent protein kinase II in granulosa cells. oup.com In cancer biology, ET-2 can trigger pro-survival and invasive phenotypes. In breast cancer cells under hypoxic conditions, ET-2 acts as an autocrine survival factor via the ET-B receptor. aacrjournals.orgresearchgate.net In other models, ET-1 and ET-2 have been shown to stimulate breast tumor cell invasion through a MAPK-mediated pathway. nih.gov

Recent studies in acute lung injury models have shown that deleting ET-2 suppresses inflammation by downregulating a neutrophil-mediated IFNγ/STAT1/IL-1β/NFĸB signaling cascade. nih.gov This highlights a role for ET-2 in modulating immune responses. Further research using proteomics and protein interaction mapping will be crucial to fully identify the unique set of proteins that interact with the ET-2/receptor complex in different tissues, which could yield novel targets for therapeutic intervention. jst.go.jp

Physiological/Pathological Context Key Downstream Effectors/Pathways Mediating Receptor(s) Reference
Ovarian Follicle Rupture cGMP-dependent protein kinase IIET-B oup.com
Breast Cancer (Hypoxia) Autocrine survival signalingET-B aacrjournals.orgresearchgate.net
Breast Cancer (Invasion) MAPK pathwayET-A and ET-B nih.gov
Acute Lung Injury IFNγ/STAT1/IL-1β/NFĸB cascadeNot specified nih.gov
Retinal Angiogenesis Inhibition via neural cell signalingET-A pnas.org

Development of Specific Endothelin-2 Modulators

The development of pharmacological agents that can specifically modulate ET-2 activity without affecting the more ubiquitous ET-1 system is a significant therapeutic goal. nih.gov Such specificity would allow for targeted intervention in diseases driven by ET-2, while avoiding the broad cardiovascular side effects associated with pan-endothelin receptor antagonists. nih.gov

The primary challenge is the identical affinity of ET-1 and ET-2 for the ET-A and ET-B receptors. nih.gov This makes the development of receptor antagonists that can distinguish between the two ligands highly improbable. Therefore, future strategies must focus on other aspects of the ET-2 life cycle that are distinct from ET-1.

Potential avenues for developing specific ET-2 modulators include:

Targeting Transcriptional Regulation: Developing drugs that interfere with the specific transcription factors or signaling pathways that drive EDN2 gene expression, such as the Hedgehog pathway in basal cell carcinoma. researchgate.net

Inhibiting Peptide Conversion: Exploiting the differences in precursor processing. For example, since chymase may be more involved in the conversion of Big ET-2 than Big ET-1 in some tissues, selective chymase inhibitors could potentially reduce active ET-2 levels more than ET-1 levels. nih.gov This offers a pharmacological window to distinguish the two pathways. nih.gov

Success in this area depends on a more profound understanding of the unique molecular machinery governing ET-2 synthesis and release.

Investigation of Endothelin-2 as a Pre-clinical Therapeutic Target

Pre-clinical research has identified several disease areas where targeting the ET-2 pathway holds significant promise. nih.gov

Reproductive Disorders: ET-2 is a critical, transiently expressed trigger for ovulation. nih.govoup.com Its role in inducing the contraction of the follicular wall makes it a potential target for non-hormonal contraception. nih.govoup.com Antagonizing its action could prevent ovulation, while understanding its regulation could offer treatments for certain types of infertility. nih.gov

Specific Cancers: In contrast to normal tissue, many tumors express high levels of ET-2, often induced by intratumoral hypoxia. aacrjournals.orgaacrjournals.org In breast cancer models, ET-2 acts as an autocrine survival factor, protecting tumor cells from hypoxia-associated apoptosis through the ET-B receptor. aacrjournals.orgresearchgate.net Blocking this pathway with an ET-B antagonist increased tumor necrosis and delayed tumor growth. aacrjournals.org This suggests that ET-2 pathway inhibitors could be effective in targeting hypoxic, often treatment-resistant, tumor cells. aacrjournals.orgaacrjournals.org

Non-clinical Cardiovascular Conditions: While pan-endothelin antagonists have been explored in heart failure with mixed results, targeting ET-2 specifically might offer benefits in certain conditions. nih.goversnet.org Overexpression of ET-2 in diabetic rat models leads to increased myocardial fibrosis and coronary artery wall hypertrophy, suggesting that selective ET-2 blockade could be beneficial in diabetic cardiomyopathy. nih.gov Similarly, ET-2 overexpression has been linked to the development of glomerulosclerosis. wikipedia.org

Current clinically approved endothelin receptor antagonists, such as bosentan (B193191) and ambrisentan, are either dual (ET-A/ET-B) or selective ET-A blockers. nih.govmdpi.com While effective for conditions like pulmonary arterial hypertension, their use is limited by systemic effects largely related to the blockade of the widespread ET-1 system. ersnet.orgcdnsciencepub.com

The rationale for developing selective ET-2 modulators rests on the principle of targeting a specific pathological process while leaving normal physiology intact.

Advantage of Selectivity: In a disease where ET-2 is the primary pathogenic driver (e.g., ET-2-driven tumor survival or ovulation), a selective ET-2 inhibitor could provide the desired therapeutic effect without altering the homeostatic functions of ET-1 in blood pressure regulation and renal function. nih.govresearchgate.net This could lead to a greatly improved safety profile and wider therapeutic window.

Limitations of Pan-Modulation: Pan-endothelin antagonists block the actions of all endothelin peptides. While this is effective when the ET-1/ET-A axis is the primary problem, it can cause unwanted effects by interfering with the beneficial roles of the ET-B receptor (e.g., vasodilation and ET-1 clearance) and the specific functions of ET-2 and ET-3. nih.gov

Therefore, a selective approach is highly desirable for diseases where ET-2 has a distinct and dominant role. kobe-u.ac.jp

Given the potent and systemic nature of the endothelin system, a major challenge for any endothelin-targeting therapy is achieving organ-specific effects while minimizing systemic side effects. unil.ch Even with a selective ET-2 modulator, off-target effects could occur if the drug is delivered systemically. Therefore, future research must explore localized delivery strategies.

Potential strategies include:

Targeted Nanoparticles: Designing nanoparticles functionalized with ligands that bind to markers specifically expressed in the target tissue (e.g., a tumor or the ovary). These nanoparticles could carry a selective ET-2 modulator, ensuring its release only at the site of disease. unil.ch

Prodrugs with Disease-Specific Activation: Developing an inactive prodrug that is converted to an active ET-2 modulator only in the presence of an enzyme or condition unique to the pathological environment, such as specific proteases in the tumor microenvironment.

Direct Local Administration: For accessible sites, such as in some cancer therapies or potentially for contraceptive applications, direct local administration could concentrate the drug where it is needed most.

These advanced delivery systems will be critical for translating the therapeutic potential of ET-2 modulation from pre-clinical models to safe and effective clinical applications. unil.chcam.ac.uk

Selectivity vs. Pan-Endothelin System Modulation

Further Comparative Studies Across Mammalian Species

While Endothelin-2 (ET-2) is a highly conserved peptide across many mammalian species, emerging evidence reveals significant interspecies variations in its expression, regulation, and physiological function. researchgate.net These differences underscore the necessity for further comparative studies to fully elucidate the mechanistic complexities of the ET-2 pathway and its potential as a therapeutic target. A deeper understanding of these species-specific nuances is critical for translating findings from animal models to human physiology and pathology.

The amino acid sequence of ET-2 is identical in humans, canines, felines, monkeys, and cattle. nih.gov However, a notable exception exists in rodents, where the ortholog is known as Vasoactive Intestinal Contractor (VIC). nih.gov VIC, identified in the mouse genome, differs from human ET-2 by a single amino acid and from Endothelin-1 (B181129) (ET-1) by three amino acids. nih.govbioscientifica.com Despite this high degree of structural homology, assuming a uniform function across all mammals would be a significant oversimplification. nih.govbioscientifica.com

Knockout mouse models have provided crucial, albeit species-specific, insights. Mice lacking the Edn2 gene exhibit severe growth retardation, hypoglycemia, ketonemia, and hypothermia, leading to juvenile lethality and displaying abnormalities in lung development. jci.orgwikipedia.org This phenotype is distinct from those observed in ET-1 or Endothelin-3 (ET-3) knockout models, highlighting a unique, non-redundant role for ET-2 in murine development. jci.org

Tissue distribution of ET-2 mRNA also shows species-dependent patterns. In humans, ET-2 has been identified in the heart, lungs, kidneys, vasculature, intestine, and ovaries. nih.gov In rats, ET-2 expression is more restricted, with high levels found in the ovary and throughout the intestine, but it is nearly undetectable in the cerebellum and cerebrum. nih.gov Comparatively, in mice, Edn2 mRNA is abundantly expressed in the gastrointestinal tract, with lower levels in the brain, lung, pancreas, and reproductive organs. bioscientifica.comjci.org

The most striking functional disparities have been observed in reproductive physiology, particularly ovulation and corpus luteum (CL) development.

Rodents (Rats and Mice): In rats and mice, ET-2 expression surges dramatically in the granulosa cells of periovulatory follicles just before follicular rupture. nih.govcdnsciencepub.com This transient increase is believed to be a critical signal for ovulation, potentially by inducing contractions that facilitate the rupture of the follicle. nih.govplos.org Studies in mice show that blocking endothelin receptors can delay or inhibit this process. cdnsciencepub.com

Bovine: In contrast to rodents, the expression pattern of ET-2 in bovine ovaries is markedly different. A significant surge in ET-2 mRNA occurs later, during the early corpus luteum phase, rather than immediately preceding ovulation. nih.govoup.com This suggests a role for ET-2 in CL formation and function in cattle, a process that may involve the induction of Vascular Endothelial Growth Factor (VEGF). imrpress.com

Canine: In dogs, ET-2 expression is elevated in the early corpus luteum, similar to cattle, and also shows a significant increase prepartum. bioscientifica.com In non-pregnant dogs, ET-2 levels are high in the early CL and decrease toward the mid-to-late luteal phase. bioscientifica.com ET-2 is primarily localized to the vascular endothelium within the canine CL. bioscientifica.com

These discrepancies in the timing and cellular localization of ET-2 expression strongly suggest different regulatory mechanisms and functional roles in the reproductive cycles of these species. For instance, hypoxia appears to be a key regulator of ET-2 expression in the periovulatory follicle in mice, a mechanism that requires further investigation in other mammals. cdnsciencepub.com

Future pre-clinical research must therefore expand its focus beyond rodent models. Investigating the ET-2 system in canines, bovines, and non-human primates is essential. Such studies should aim to:

Map the precise tissue and cell-specific expression of ET-2 and its receptors (ETA and ETB) across a wider range of mammals.

Elucidate the species-specific signaling pathways downstream of ET-2 receptor activation. While ET-2 generally binds to both ETA and ETB receptors with high affinity, the relative expression and functional coupling of these receptors can vary significantly between tissues and species. nih.govguidetopharmacology.org

Compare the regulation of the EDN2 gene, including the influence of factors like hypoxia and hormonal control, in different species to understand the basis of the observed expression differences. cdnsciencepub.comoup.com

Conduct functional studies in non-rodent species to clarify the role of ET-2 in diverse physiological processes, including cardiovascular homeostasis, renal function, and immune response. nih.govbioscientifica.com

By embracing a broader comparative approach, researchers can build a more comprehensive and accurate model of ET-2 biology. This will be invaluable for identifying its mechanistic roles in human health and disease and for developing targeted therapeutic strategies.

Data Tables

Table 1: Comparative Tissue Expression of Endothelin-2 (ET-2) mRNA in Different Mammalian Species

Tissue/OrganHumanCanineRatMouseBovine
Ovary Present nih.govPresent bioscientifica.comHigh nih.govPresent jci.orgPresent oup.com
Intestine Present nih.govPresentHigh nih.govHigh bioscientifica.comjci.orgPresent
Kidney Present nih.govPresentNot Detected bioscientifica.comLow bioscientifica.comPresent
Heart Present nih.govPresentPresent nih.govLow nih.govPresent
Lung Present nih.govPresentPresent nih.govPresent jci.orgPresent
Brain/CNS Present wikipedia.orgPresentLow/Specific Regions nih.govLow jci.orgPresent
Placenta Present wikipedia.org----
Uterus Present wikipedia.orgPresentModerate bioscientifica.comModerate semanticscholar.orgPresent

Data compiled from multiple sources. nih.govbioscientifica.combioscientifica.comjci.orgwikipedia.orgoup.combioscientifica.comnih.govsemanticscholar.org "Present" indicates detection without quantification relative to other tissues. Dashes (-) indicate no data found.

Table 2: Comparative Functional Roles of Endothelin-2 in Ovarian Physiology

SpeciesPrimary Site of Expression (Ovary)Timing of Peak ExpressionProposed Primary RoleKey Receptor Implicated
Human Granulosa Cells plos.orgPeriovulatoryOvulation bioscientifica.comETA / ETB
Canine Vascular Endothelium (in CL) bioscientifica.comEarly Corpus Luteum; Prepartum bioscientifica.comCL Function/Maintenance bioscientifica.comETA / ETB
Rat Granulosa Cells nih.govImmediately Pre-ovulation nih.govFollicular Rupture/Contraction nih.govETA nih.gov
Mouse Granulosa Cells cdnsciencepub.comImmediately Pre-ovulation cdnsciencepub.comFollicular Rupture cdnsciencepub.comETB nih.gov
Bovine Luteal Cells (in young CL) oup.comEarly Corpus Luteum oup.comCL Formation / Angiogenesis imrpress.comETA / ETB oup.com

This table summarizes key findings and proposed roles which may vary based on experimental models. nih.govcdnsciencepub.complos.orgoup.comimrpress.combioscientifica.com

Q & A

Q. What structural features of Endothelin-2 (ET-2) enable its interaction with ET receptors?

ET-2 is a 21-amino acid peptide with two disulfide bonds stabilizing its tertiary structure, critical for binding to G-protein-coupled receptors ET-RA (ETA) and ET-RB (ETB) . Key residues (e.g., Trp6, Leu7) distinguish ET-2 from ET-1 and ET-3, influencing receptor affinity and downstream signaling . Methodologically, alanine-scanning mutagenesis or nuclear magnetic resonance (NMR) can map binding domains. For example, replacing Trp6 with alanine reduces vasoconstrictive potency by 80% in porcine coronary artery assays .

Q. What in vitro models are optimal for studying ET-2’s vasoconstrictive activity?

Isolated vascular tissues (e.g., porcine coronary artery strips) are standard for measuring ET-2-induced contractions, with EC50 values typically in the nanomolar range (e.g., EC50 = 0.52 nM in rat aorta) . Receptor specificity can be confirmed using antagonists: BQ-123 (ETA-selective) and BQ-788 (ETB-selective). For cell-based models, THP-1 monocytes or human vascular smooth muscle cells (VSMCs) are used to study ET-2’s chemotactic effects via ETB-mediated MAPK pathways .

Q. How is ET-2 expression detected in human tissues?

Reverse transcription-polymerase chain reaction (RT-PCR) with primers targeting EDN2 mRNA splice variants is common . Immunohistochemistry using antibodies against mature ET-2 (e.g., monoclonal anti-endothelin cross-reactive with ET-1/ET-3) can localize peptide distribution, though specificity requires validation via knockout controls .

Advanced Research Questions

Q. How do contradictory findings on ET-2’s receptor specificity arise across studies?

Discrepancies often stem from species-specific receptor expression (e.g., canine ET-2 binds ETB with higher affinity than human ET-2) or experimental conditions. For example, phosphoramidon (an endothelin-converting enzyme inhibitor) alters ET-2 activity in rat models but not in guinea pigs due to differential enzyme expression . To resolve conflicts, use receptor knockout models or radiolabeled ligands (e.g., ¹²⁵I-ET-2) in competitive binding assays .

Q. What experimental designs differentiate ETA vs. ETB receptor contributions in ET-2 signaling?

  • Pharmacological approach : Pre-treat tissues with ETA (BQ-123) or ETB (BQ-788) antagonists. For example, ET-2-induced macrophage migration is abolished by BQ-788, confirming ETB dependence .
  • Genetic approach : Use CRISPR-edited VSMCs lacking ETA or ETB receptors. ET-2’s vasoconstrictive response in ETA-knockout cells highlights ETB’s compensatory role .
  • Functional assays : Measure intracellular calcium flux (ETA-mediated) vs. nitric oxide release (ETB-mediated) .

Q. Why does ET-2 exhibit limited processing by endothelin-converting enzyme (ECE) in some models?

ET-2’s precursor, big ET-2, is poorly cleaved by ECE in guinea pig lungs compared to big ET-1, as shown via lung perfusion studies . This suggests tissue- and isoform-specific ECE activity. To study this, use phosphoramidon in vivo (e.g., in rats) to block ECE and measure residual ET-2 bioactivity .

Q. How does ET-2 modulate tumor-associated macrophage behavior in hypoxic microenvironments?

ET-2 acts as a chemoattractant for macrophages via ETB receptors, with migration peaking at 10 nM (bell-shaped dose-response curve) . Hypoxia upregulates ET-2 expression in tumor cells, which can be modeled using hypoxia chambers (1% O₂). Macrophage infiltration is quantified via transwell assays or live-cell imaging .

Q. What challenges exist in pharmacokinetic studies of ET-2, and how are they addressed?

ET-2’s short plasma half-life (<2 minutes in rats) complicates in vivo analysis . Strategies include:

  • Stabilization : Administer ET-2 in acetic acid (0.1%) to prevent degradation .
  • Delivery systems : Use osmotic pumps for sustained release or PEGylation to prolong activity .
  • Detection : Radiolabeled ET-2 (e.g., ¹²⁵I-ET-2) enables precise tracking in biodistribution studies .

Methodological and Ethical Considerations

Q. How can researchers account for alternative splicing of EDN2 mRNA in experimental models?

EDN2 produces splice variants (e.g., lacking exon 2) with distinct tissue distributions . Design RT-PCR primers spanning exon-exon junctions to detect specific isoforms. For functional studies, synthesize variant-specific peptides and compare their receptor binding affinities .

Q. What ethical guidelines apply to animal studies involving ET-2?

Follow NIH preclinical reporting standards, including:

  • Sample size justification : Use power analysis to minimize animal numbers.
  • Anesthesia protocols : Ketamine/xylazine is preferred over urethane in cardiovascular studies to reduce confounding effects .
  • Humane endpoints : Monitor mean arterial pressure spikes (>50 mmHg in rats) as an indicator of severe distress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.